molecular formula C7H6ClNO B7968929 3-Chloro-6-methylpicolinaldehyde

3-Chloro-6-methylpicolinaldehyde

Cat. No.: B7968929
M. Wt: 155.58 g/mol
InChI Key: WIIVFNPYTNAFBN-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpicolinaldehyde (CAS 1060810-01-6) is a versatile pyridine-based chemical building block with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . This compound is a solid and features both an aldehyde functional group and a chlorine substituent on its pyridine ring, making it a valuable intermediate for constructing more complex molecules through various reactions, including condensation and metal-catalyzed cross-couplings . In scientific research, such picolinaldehyde derivatives are prized as key precursors in medicinal chemistry campaigns. For instance, structurally similar chloro-methylpicolinaldehydes are utilized in the design and synthesis of potent inhibitors targeting biologically relevant enzymes, such as Hedgehog acyltransferase (HHAT) . The compound is offered with a typical purity of 95% and requires storage under an inert atmosphere at 2-8°C to maintain stability . Safety information indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . 3-Chloro-6-methylpicolinaldehyde is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-6-methylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-3-6(8)7(4-10)9-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIVFNPYTNAFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide to 3-Chloro-6-methylpicolinaldehyde: Properties, Synthetic Utility, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of downstream lead optimization. 3-Chloro-6-methylpicolinaldehyde (CAS: 1060810-01-6), also known as 3-chloro-6-methylpyridine-2-carboxaldehyde, has emerged as a highly versatile, multi-functionalized pyridine scaffold. Its unique substitution pattern—a formyl group at C2, a chlorine atom at C3, and a methyl group at C6—provides orthogonal reactivity handles that allow chemists to rapidly assemble complex molecular architectures, particularly in the development of targeted therapeutics such as kinase inhibitors.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural logic, and self-validating experimental protocols for handling and functionalizing 3-Chloro-6-methylpicolinaldehyde.

Physicochemical Profiling

Understanding the baseline physical and chemical parameters of 3-Chloro-6-methylpicolinaldehyde is critical for predicting its behavior in solution and during mass spectrometry (MS) monitoring. The quantitative data below summarizes the core properties of this scaffold [1].

PropertyValue
Chemical Name 3-Chloro-6-methylpicolinaldehyde
Synonyms 3-Chloro-6-methylpyridine-2-carboxaldehyde
CAS Registry Number 1060810-01-6
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
Monoisotopic Mass 155.0138 Da
Predicted XlogP ~1.7
MS Adduct: [M+H]⁺ 156.02 m/z (Predicted CCS: 125.5 Ų)
MS Adduct: [M-H]⁻ 154.00 m/z (Predicted CCS: 128.4 Ų)

Structural Logic and Mechanistic Significance

The value of 3-Chloro-6-methylpicolinaldehyde lies in the deliberate causality of its three primary functional groups. Each position serves a distinct mechanistic purpose in drug design:

  • C2-Formyl Group (The Electrophile): The aldehyde at the 2-position is the primary electrophilic center. It is primed for carbon-nitrogen bond formation via reductive amination or carbon-carbon bond formation via Wittig/Horner-Wadsworth-Emmons olefinations.

  • C3-Chloro Group (The Cross-Coupling Vector): The chlorine atom acts as a vector for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of the adjacent pyridine nitrogen and the ortho-formyl group significantly lowers the activation energy required for oxidative addition by palladium, making this specific C-Cl bond highly reactive compared to unactivated aryl chlorides.

  • C6-Methyl Group (The Steric/Lipophilic Modulator): The methyl group modulates the overall lipophilicity (LogP) of the resulting molecule. In the context of kinase inhibitors, this methyl group often provides essential steric bulk that fits precisely into hydrophobic pockets within the ATP-binding hinge region, dictating the 3D conformation of the final drug molecule.

Synthetic Utility and Workflow in Drug Discovery

The orthogonal reactivity of the C2-aldehyde and C3-chlorine allows for divergent synthetic pathways. Typically, the aldehyde is functionalized first (as it is the most reactive), followed by the late-stage functionalization of the chlorine atom.

Workflow A 3-Chloro-6-methylpicolinaldehyde (Core Scaffold) B C2: Reductive Amination (Amine Linkage) A->B Step 1 C C3: Suzuki-Miyaura Coupling (Aryl/Alkyl Extension) A->C Step 1 (Alternative) D Late-Stage Functionalization (Scaffold Decoration) B->D Step 2 C->D Step 2 E Lead Compound (e.g., Kinase Inhibitor) D->E Optimization F Target Binding & Inhibition (Biological Assay) E->F Validation

Figure 1: Logical workflow illustrating the divergent synthetic utility of 3-Chloro-6-methylpicolinaldehyde.

Experimental Protocol: Chemoselective Reductive Amination

To convert the C2-formyl group into a stable amine linkage, reductive amination using Sodium Triacetoxyborohydride (STAB) is the industry standard [2]. This protocol is designed as a self-validating system , ensuring that intermediate formation is confirmed before the irreversible reduction step.

Causality of Reagent Selection:
  • Reducing Agent (STAB): STAB is significantly milder than Sodium Borohydride (NaBH₄). It selectively reduces the protonated imine/iminium species without reducing the unreacted starting aldehyde, thereby preventing the formation of an unwanted primary alcohol byproduct [2].

  • Solvent (1,2-Dichloroethane - DCE): DCE is chosen over protic solvents (like methanol) because it stabilizes the highly polar iminium intermediate while providing excellent solubility for STAB.

  • Catalyst (Acetic Acid - AcOH): The addition of a weak acid catalyzes the reaction by protonating the carbonyl oxygen, increasing its electrophilicity and driving imine formation.

Step-by-Step Methodology:
  • Imine Formation: In an oven-dried flask under an inert atmosphere (Argon), dissolve 3-Chloro-6-methylpicolinaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.0 eq). Stir at room temperature for 1–2 hours.

  • Self-Validation Check 1: Remove a 5 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The starting aldehyde peak (m/z 156 [M+H]⁺) must be completely consumed and replaced by the mass of the intermediate imine. Do not proceed to step 3 until this conversion is >95%.

  • Reduction: Cool the reaction mixture to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes to control the mild exotherm. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Check 2: Perform Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) mobile phase. The imine spot should be absent, replaced by a more polar secondary amine spot (stainable with Ninhydrin).

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur as unreacted AcOH and STAB are neutralized). Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Stability, Handling, and Auto-Oxidation Prevention

Like all electron-deficient aromatic aldehydes, 3-Chloro-6-methylpicolinaldehyde is susceptible to auto-oxidation. When exposed to atmospheric oxygen and ambient light, the formyl group undergoes a radical-initiated chain reaction, degrading the material into 3-chloro-6-methylpicolinic acid.

Oxidation O1 3-Chloro-6-methylpicolinaldehyde O3 Acyl Radical Intermediate (Propagation) O1->O3 O2 Atmospheric O2 / Light (Initiation) O2->O3 O4 3-Chloro-6-methylpicolinic acid (Degradant) O3->O4 +H2O

Figure 2: Auto-oxidation degradation pathway of 3-Chloro-6-methylpicolinaldehyde into its corresponding carboxylic acid.

Storage Protocol for Integrity Maintenance:
  • Temperature Control: Store strictly at 2–8°C (refrigerated) to slow the kinetics of auto-oxidation.

  • Atmospheric Displacement: After every use, the vial's headspace must be flushed with a heavy inert gas (Argon) to physically displace reactive O₂ before sealing.

  • Photoprotection: Store in amber borosilicate glass vials to block UV/visible light, which acts as the homolytic cleavage initiator for the radical oxidation pathway [3].

References

  • PubChemLite Database. "3-chloro-6-methylpicolinaldehyde (C7H6ClNO)". Luxembourg Centre for Systems Biomedicine. URL: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

3-Chloro-6-methylpicolinaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry, functionalized pyridines serve as indispensable scaffolds for pharmaceutical development. 3-Chloro-6-methylpicolinaldehyde (CAS: 1060810-01-6) is a highly specialized building block characterized by its unique substitution pattern. With a molecular weight of 155.58 g/mol , this compound is perfectly positioned for Fragment-Based Drug Discovery (FBDD). This technical guide provides an authoritative analysis of its physicochemical properties, explores the causality behind its synthetic methodologies, and details field-proven, self-validating experimental protocols for its utilization.

Physicochemical Profiling & Structural Analysis

Understanding the exact molecular weight and atomic composition of a fragment is critical for calculating Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) during hit-to-lead optimization.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 3-Chloro-6-methylpicolinaldehyde, derived from established chemical databases:

ParameterValuePharmacological Significance
Molecular Weight 155.58 g/mol Ideal for FBDD (Strictly compliant with the "Rule of 3").
Exact Mass 155.0138 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Molecular Formula C₇H₆ClNOYields 10 heavy atoms, allowing for highly efficient binding metrics.
CAS Number 1060810-01-6Unique registry identifier for procurement and safety tracking.
Hydrogen Bond Donors 0Enhances membrane permeability.
Hydrogen Bond Acceptors 2 (N, O)Provides essential interaction points for kinase hinge-binding.
Structural Causality: Steric and Electronic Effects

The reactivity of 3-Chloro-6-methylpicolinaldehyde is dictated by the push-pull dynamics of its substituents.

  • Steric Hindrance (C3-Chlorine): The chlorine atom at the 3-position forces the adjacent C2-aldehyde out of strict coplanarity with the pyridine ring under certain solvation conditions. This steric bulk prevents unwanted dimerization and modulates the kinetics of downstream nucleophilic attacks.

  • Electronic Activation (C6-Methyl): The methyl group at the 6-position exerts a positive inductive (+I) effect, subtly increasing the electron density of the pyridine nitrogen. This makes the nitrogen a stronger hydrogen-bond acceptor compared to unsubstituted picolinaldehyde, a critical factor when designing ATP-competitive kinase inhibitors.

Synthetic Methodology: The MnO₂ Oxidation Protocol

Causality Behind Experimental Choices

A common approach to synthesizing picolinaldehydes is the Selenium Dioxide (SeO₂) oxidation of methylpyridines . However, applying SeO₂ directly to 3-chloro-2,6-dimethylpyridine often yields a complex mixture of mono- and di-aldehydes. The 2-methyl group is sterically shielded by the 3-chloro substituent, reducing regioselectivity and leading to preferential oxidation at the 6-position.

To achieve absolute regiocontrol, the Gold Standard method is the oxidation of the pre-functionalized alcohol, (3-chloro-6-methylpyridin-2-yl)methanol, using activated Manganese Dioxide (MnO₂). MnO₂ is a mild, heterogeneous oxidant that selectively targets pyridyl carbinols (which behave similarly to benzylic alcohols) without causing over-oxidation to the carboxylic acid or triggering N-oxidation of the pyridine core .

Experimental Protocol (Self-Validating System)

This protocol is designed as a closed-loop, self-validating system. Each phase includes an analytical checkpoint to ensure the reaction trajectory is correct before proceeding.

Reagents & Setup:

  • (3-Chloro-6-methylpyridin-2-yl)methanol (1.0 equivalent, 10 mmol)

  • Activated Manganese Dioxide (MnO₂) (10.0 equivalents, 100 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Argon atmosphere, magnetic stirring.

Step-by-Step Execution:

  • Initiation: Dissolve the pyridyl carbinol in anhydrous DCM in a flame-dried round-bottom flask under Argon.

  • Oxidant Addition: Add activated MnO₂ portion-wise at room temperature to prevent localized exothermic spiking.

  • Reaction Propagation: Stir the heterogeneous black suspension vigorously at 25 °C for 12–16 hours.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Causality Check: The starting alcohol will appear as a polar, lower-Rf spot. A successful reaction is validated by the complete disappearance of this spot and the emergence of a highly UV-active, less polar (higher Rf) spot corresponding to the aldehyde.

  • Termination & Filtration: Filter the suspension through a tightly packed pad of Celite® to remove the MnO₂ waste. Wash the filter cake thoroughly with excess DCM (3 × 20 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude 3-Chloro-6-methylpicolinaldehyde as a solid.

Final Self-Validation (NMR Checkpoint): Dissolve a 5 mg aliquot in CDCl₃ and acquire a ¹H NMR spectrum. The system is validated if:

  • The broad singlet of the -OH group (~4.0 ppm) and the -CH₂- doublet (~4.7 ppm) are completely absent.

  • A sharp, highly deshielded singlet appears at ~10.1 ppm , definitively confirming the presence of the formyl (aldehyde) proton.

SynthesisWorkflow SM Pyridyl Carbinol (Starting Material) Ox MnO2 Oxidation (Mild Oxidant) SM->Ox Filter Celite Filtration (Remove MnO2) Ox->Filter Prod 3-Chloro-6-methyl- picolinaldehyde Filter->Prod Val 1H NMR Validation (CHO @ 10.1 ppm) Prod->Val

Workflow for the MnO2-mediated oxidation of pyridyl carbinol to picolinaldehyde.

Downstream Reactivity: Reductive Amination

The primary utility of 3-Chloro-6-methylpicolinaldehyde in medicinal chemistry is its capacity to undergo reductive amination, generating secondary amines that serve as flexible linkers in drug molecules .

Protocol: Synthesis of Secondary Amines

Causality: The reaction is performed in two distinct stages. First, the aldehyde and a primary amine are condensed to form a Schiff base (imine). We utilize a mild reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), because it selectively reduces the imine intermediate without reducing the unreacted aldehyde, preventing the formation of primary alcohol byproducts.

Step-by-Step Execution:

  • Imine Formation: Dissolve 3-Chloro-6-methylpicolinaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in 1,2-Dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon. Stir for 2 hours at room temperature.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Validation: Quench with saturated aqueous NaHCO₃. Extract with DCM. Validate the product via LC-MS; the target mass should reflect the combined molecular weights of the aldehyde (155.58) and amine, minus the mass of water (18.02) and plus two hydrogen atoms from the reduction.

Reactivity Aldehyde 3-Chloro-6-methyl- picolinaldehyde Condense Condensation (-H2O) Aldehyde->Condense Amine Primary Amine (R-NH2) Amine->Condense Schiff Schiff Base (Imine Intermediate) Condense->Schiff Reduce NaBH(OAc)3 Reduction Schiff->Reduce Product Secondary Amine (Drug Scaffold) Reduce->Product

Reductive amination pathway utilizing the 3-Chloro-6-methylpicolinaldehyde core.

References

  • The Journal of Organic Chemistry. "A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes." ACS Publications,[Link]

  • Molecules. "Synthesis of Bipyridine Ether-Type Bifunctional Precursors." MDPI,[Link]

3-Chloro-6-methylpicolinaldehyde: A Comprehensive Technical Guide for Advanced Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and transition-metal catalysis, substituted picolinaldehydes serve as highly versatile, bifunctional building blocks. Specifically, 3-Chloro-6-methylpicolinaldehyde (CAS: 1060810-01-6) provides a unique steric and electronic profile. The C3-chloro substituent acts as a highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the C6-methyl group provides steric shielding that can dictate the regioselectivity of downstream cyclizations. This whitepaper synthesizes field-proven methodologies for the preparation, handling, and application of this critical intermediate, grounded in established literature for the picolinaldehyde class.

Physicochemical Profiling & Structural Data

Before initiating synthetic workflows, understanding the physicochemical baseline of 3-chloro-6-methylpicolinaldehyde is critical for optimizing reaction solvents and purification strategies. The presence of the aldehyde and the pyridine nitrogen allows for hydrogen-bond accepting, while the lipophilic methyl and chloro groups push its predicted partition coefficient (XlogP) to 1.7, making it highly soluble in standard organic solvents (DCM, EtOAc, THF)[1].

Table 1: Physicochemical Properties of 3-Chloro-6-methylpicolinaldehyde [1],[2]

PropertyValue
Molecular Formula C₇H₆ClNO
Monoisotopic Mass 155.0138 Da
SMILES String CC1=NC(=C(C=C1)Cl)C=O
Predicted XlogP 1.7
Predicted CCS ([M+H]⁺) 125.5 Ų
CAS Registry Number 1060810-01-6

Synthetic Methodologies: Strategic Access to the Picolinaldehyde Core

Accessing 3-chloro-6-methylpicolinaldehyde typically relies on two primary retro-synthetic disconnections: the oxidation of the corresponding picolyl alcohol or the controlled reduction of a picolinonitrile.

Mechanistic Causality in Route Selection
  • Oxidation of 3-Chloro-6-methylpyridin-2-ylmethanol : We strongly recommend using activated Manganese Dioxide ( MnO2​ ) for this transformation. Mechanistically, this heterogeneous reaction relies on the adsorption of the picolyl alcohol onto the MnO2​ lattice, followed by a single-electron transfer (SET). This arrests the oxidation at the aldehyde stage, completely preventing the over-oxidation to the picolinic acid—a common failure mode when utilizing aqueous oxidants like KMnO4​ .

  • Reduction of 3-Chloro-6-methylpicolinonitrile : Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78°C) is required. The causality here is thermodynamic control: DIBAL-H forms a stable tetrahedral aluminum imine intermediate that resists further reduction. Only upon aqueous acidic workup does this intermediate collapse to yield the desired aldehyde.

SynthesisRoutes A 3-Chloro-6-methyl- pyridin-2-ylmethanol C 3-Chloro-6-methyl- picolinaldehyde A->C Activated MnO2 (Oxidation) B 3-Chloro-6-methyl- picolinonitrile B->C DIBAL-H, -78°C (Reduction)

Synthetic routes to 3-Chloro-6-methylpicolinaldehyde via oxidation or controlled reduction.

Table 2: Comparative Oxidation Strategies for Picolylic Alcohols

Reagent SystemYield ProfileChemoselectivityCausality / Mechanism
Activated MnO₂ High (85-95%)ExcellentHeterogeneous SET; prevents over-oxidation to carboxylic acid.
Swern Oxidation Moderate-HighGoodHomogeneous; requires strict cryogenic control to prevent side reactions.
KMnO₄ (aq) Low (Aldehyde)PoorStrong oxidant; rapidly pushes picolylic species to the picolinic acid.

Downstream Applications: Medicinal Chemistry & Catalysis

The true value of 3-chloro-6-methylpicolinaldehyde lies in its downstream functionalization.

  • Antitumor Agents & Kinase Inhibitors : Picolinaldehydes are critical precursors for synthesizing piperazinediones, which act as cyclized dipeptide mimetics and tubulin polymerization inhibitors[3]. Reductive amination of the aldehyde provides the necessary secondary amine linkages.

  • Triazolopyridine Synthesis : Through reaction with hydrazine, picolinaldehydes form hydrazones that undergo oxidative cyclization (often catalyzed by Vanadium-dependent haloperoxidases) to yield [1,2,3]triazolo[1,5-a]pyridines. These are vital diazo precursors in chemocatalysis[4].

  • Transition Metal Ligands : Condensation with primary amines (e.g., o-phenylenediamine) yields Schiff bases. These bidentate nitrogen ligands readily coordinate with Ruthenium ( RuCl3​ ) to form robust oxidation catalysts used in the transformation of secondary alcohols to ketones.

DownstreamApps Core 3-Chloro-6-methyl- picolinaldehyde RedAm Reductive Amination (NaBH(OAc)3) Core->RedAm Schiff Schiff Base Condensation (Primary Amines) Core->Schiff Triaz Hydrazone Formation & Oxidative Cyclization Core->Triaz Drug Kinase Inhibitors & Piperazinediones RedAm->Drug Cat Ru/V Transition Metal Ligands Schiff->Cat Mat [1,2,3]Triazolo[1,5-a]pyridines (Diazo Precursors) Triaz->Mat

Downstream functionalization pathways of 3-Chloro-6-methylpicolinaldehyde in drug and ligand design.

Standardized Experimental Protocols

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progression.

Protocol A: Synthesis via MnO₂ Oxidation

Objective: Convert 3-chloro-6-methylpyridin-2-ylmethanol to 3-chloro-6-methylpicolinaldehyde.

  • Setup: In an oven-dried round-bottom flask, dissolve 10.0 mmol of the picolyl alcohol in 50 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 100.0 mmol (10 equivalents) of activated MnO2​ . Causality note: A large excess is required because the reaction is surface-area dependent, not stoichiometric.

  • Reaction & Monitoring: Stir vigorously at room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). Self-Validation Checkpoint: The starting alcohol (lower Rf​ ) will disappear, replaced by a highly UV-active spot (higher Rf​ ) corresponding to the aldehyde. Complete conversion typically takes 4–12 hours.

  • Workup: Filter the black suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the pad thoroughly with excess DCM (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The lack of aqueous workup prevents the loss of the water-soluble pyridine product and avoids severe emulsion formation.

Protocol B: Reductive Amination for Drug Scaffolds

Objective: Couple 3-chloro-6-methylpicolinaldehyde with a primary amine.

  • Imine Formation: Dissolve 5.0 mmol of the aldehyde and 5.2 mmol of the primary amine in 25 mL of 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours. Self-Validation Checkpoint: A subtle color shift (often yellowing) indicates successful imine formation.

  • Reduction: Add 7.5 mmol (1.5 eq) of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ). Causality note: NaBH(OAc)3​ is chosen over NaBH4​ because its electron-withdrawing acetate groups attenuate hydride donation, ensuring selective reduction of the iminium ion without reducing unreacted aldehyde back to the alcohol.

  • Quench & Workup: After 12 hours, quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Self-Validation Checkpoint: Gas evolution ( CO2​ ) will occur as the acetic acid byproduct is neutralized. Extract with DCM (3 × 15 mL). The basic aqueous layer ensures the newly formed secondary amine is fully partitioned into the organic phase.

References

  • Title : PubChemLite - 3-chloro-6-methylpicolinaldehyde (C7H6ClNO) | Source : uni.lu | URL : 1

  • Title : 1060810-01-6_3-chloro-6-methylpyridine-2-carbaldehyde | Source : chemsrc.com | URL : 2

  • Title : Novel Piperazinediones as Antitumor Agents | Source : Anticancer Research | URL :3

  • Title : Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation | Source : ChemRxiv | URL : 4

  • Title : Ruthenium Oxidation Complexes | Source : ethernet.edu.et | URL :

Sources

Whitepaper: The Discovery, Synthesis, and Application of 3-Chloro-6-methylpicolinaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 3-Chloro-6-methylpicolinaldehyde (CAS: 1060810-01-6) has emerged as a highly versatile, privileged scaffold[1].

The structural architecture of this molecule offers a trifecta of synthetic utility:

  • The Pyridine Core: Acts as a robust hydrogen-bond acceptor, crucial for interacting with kinase hinge regions and GPCR binding pockets.

  • The 3-Chloro and 6-Methyl Substituents: The electron-withdrawing chlorine atom lowers the basicity (pKa) of the pyridine nitrogen, which can improve membrane permeability and reduce hERG liability. The 6-methyl group provides strategic steric bulk, blocking metabolic oxidation at the C6 position and locking the conformation of downstream functional groups[1].

  • The 2-Carboxaldehyde Moiety: A highly reactive electrophilic center, perfectly primed for late-stage functionalization via reductive amination, Wittig olefination, or heterocyclic condensation[2].

This technical guide provides a comprehensive, field-proven framework for the synthesis, analytical validation, and application of 3-chloro-6-methylpicolinaldehyde.

Physicochemical Profiling & Structural Informatics

Accurate physicochemical data is critical for predicting solubility, reactivity, and downstream purification strategies. The table below summarizes the core informatics for 3-chloro-6-methylpicolinaldehyde[1][3][4].

PropertyValue
Chemical Name 3-Chloro-6-methylpyridine-2-carbaldehyde
CAS Registry Number 1060810-01-6
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
Monoisotopic Mass 155.01325 Da
SMILES CC1=NC(=C(C=C1)Cl)C=O
InChIKey WIIVFNPYTNAFBN-UHFFFAOYSA-N
Predicted XLogP 1.7

Strategic Synthesis & Scale-Up Protocols

As a Senior Application Scientist, it is imperative to design synthetic routes that are not only high-yielding but also self-validating and scalable. Below are the two primary methodologies for synthesizing this scaffold, complete with the mechanistic causality behind each experimental choice.

Method A: Selective Oxidation of the Pyridyl Methanol (Preferred Route)

Causality & Rationale: Pyridyl methanols are highly sensitive to over-oxidation. Aggressive oxidants like Jones reagent (CrO₃/H₂SO₄) often lead to complexation with the pyridine nitrogen and over-oxidation to the corresponding picolinic acid. Swern oxidation is effective but requires cryogenic conditions (-78 °C) and generates toxic dimethyl sulfide.

Therefore, Activated Manganese Dioxide (MnO₂) is the reagent of choice[2]. It is a mild, heterogeneous oxidant that selectively oxidizes allylic, benzylic, and pyridylic alcohols to aldehydes through a single-electron transfer radical mechanism on the solid surface, strictly preventing over-oxidation.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of (3-chloro-6-methylpyridin-2-yl)methanol in anhydrous dichloromethane (DCM) at a concentration of 0.2 M under an inert argon atmosphere.

  • Oxidation: Add 10.0 equivalents of activated MnO₂ (Sigma-Aldrich, ~85% active). Expert Insight: The large excess is required because the reaction is strictly surface-area dependent.

  • Reaction Monitoring: Stir the black suspension vigorously at room temperature (20–25 °C) for 12–16 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS until the starting material is completely consumed.

  • Workup (Self-Validating): Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with excess DCM and EtOAc.

  • Isolation: Concentrate the filtrate in vacuo to yield 3-chloro-6-methylpicolinaldehyde as a pale yellow solid. The purity is typically >95% at this stage, requiring no further column chromatography.

Method B: Directed ortho-Metalation (DoM) and Formylation

Causality & Rationale: The inductive electron-withdrawing effect of the C3-chlorine makes the C2-proton of 3-chloro-6-methylpyridine highly acidic. However, using standard alkyllithium reagents (like n-BuLi) or standard bases (like LDA) often results in nucleophilic addition into the electron-deficient pyridine ring (Chichibabin-type side reactions). To circumvent this, Lithium tetramethylpiperidide (LiTMP) —a highly sterically hindered, non-nucleophilic base—is utilized to achieve clean deprotonation at C2.

Step-by-Step Protocol:

  • Metalation: Cool a solution of 3-chloro-6-methylpyridine (1.0 equiv) in anhydrous THF to -78 °C. Dropwise add freshly prepared LiTMP (1.1 equiv). Stir for 1 hour to ensure complete formation of the lithiated intermediate.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise. The DMF acts as the formylating agent.

  • Quench & Extraction: Stir for 30 minutes at -78 °C, then slowly warm to room temperature. Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Mechanistic and Workflow Visualization

SynthesisRoutes cluster_0 Method A: Oxidation Route cluster_1 Method B: Directed Metalation A1 2-(Hydroxymethyl)-3-chloro -6-methylpyridine A2 Activated MnO2 / DCM Selective Oxidation A1->A2 A3 3-Chloro-6-methyl picolinaldehyde A2->A3 B1 3-Chloro-6-methylpyridine B2 1. LiTMP, THF, -78 °C 2. DMF (Formylation) B1->B2 B3 3-Chloro-6-methyl picolinaldehyde B2->B3

Synthetic routes for 3-Chloro-6-methylpicolinaldehyde via oxidation and directed metalation.

Downstream Applications in Drug Discovery

The primary utility of 3-chloro-6-methylpicolinaldehyde lies in its ability to rapidly generate diverse chemical libraries through Reductive Amination .

By condensing the aldehyde with various primary or secondary amines, medicinal chemists can synthesize substituted aminomethylpyridines. These motifs are highly prized in the development of Kinase Inhibitors . The aminomethyl linker provides rotational flexibility and acts as a basic center to improve aqueous solubility, while the pyridine ring engages the kinase hinge region via hydrogen bonding.

ReductiveAmination Aldehyde 3-Chloro-6-methyl picolinaldehyde Imine Imine/Iminium Intermediate (Transient) Aldehyde->Imine Condensation Amine Primary/Secondary Amine (R-NH2) Amine->Imine Reductant NaBH(OAc)3 or NaBH3CN DCE/AcOH Imine->Reductant Reduction Product Substituted Aminomethyl Pyridine Scaffold Reductant->Product

Reductive amination workflow utilizing 3-Chloro-6-methylpicolinaldehyde in scaffold design.

Analytical Validation

To ensure scientific integrity, the synthesized batch must be validated through a self-consistent analytical framework before downstream use:

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic hallmark of success is the appearance of a sharp singlet at ~10.1 ppm , corresponding to the highly deshielded aldehyde proton. The pyridine core will present two distinct doublets (ortho-coupling, J ≈ 8.0 Hz) around 7.2–7.7 ppm. The C6-methyl group will appear as a sharp singlet at ~2.6 ppm .

  • LC-MS (ESI+): The compound will exhibit a strong [M+H]⁺ ion at m/z 156.0 . Due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes), the mass spectrum will display a characteristic 3:1 isotopic cluster at m/z 156.0 and 158.0, confirming the retention of the halogen[1].

References

  • PubChemLite Database. "3-chloro-6-methylpicolinaldehyde (C7H6ClNO)". Université du Luxembourg. 1

  • CymitQuimica. "3-Chloro-6-methylpicolinaldehyde Properties". 3

  • ChemScene / Chemikart. "3-Chloro-6-methylpicolinaldehyde Manufacturer Data".

  • BidePharm. "Patent References for 3-Chloro-6-methylpicolinaldehyde Synthesis (JP2017/25014)". 2

Sources

3-Chloro-6-methylpicolinaldehyde: IUPAC Nomenclature, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized pyridine derivatives serve as privileged scaffolds for developing novel therapeutics. 3-Chloro-6-methylpicolinaldehyde is a critical heterocyclic building block that offers orthogonal reactivity sites for structural diversification. This technical guide provides an in-depth analysis of its chemical identity, exact IUPAC nomenclature, mechanistic synthesis pathways, and downstream applications in medicinal chemistry.

Chemical Identity and Physicochemical Profiling

The systematic IUPAC name for 3-chloro-6-methylpicolinaldehyde is 3-chloro-6-methylpyridine-2-carbaldehyde (interchangeably referred to as 3-chloro-6-methylpyridine-2-carboxaldehyde)[1]. The nomenclature dictates that the pyridine ring is the parent structure, with the aldehyde (carbaldehyde) group taking priority at the C2 position. Consequently, the chlorine atom is located at the C3 position, and the methyl group is located at the C6 position.

To facilitate compound tracking and computational chemistry workflows, the quantitative physicochemical properties of this building block are summarized below[1],[2]:

PropertyValue
IUPAC Name 3-chloro-6-methylpyridine-2-carbaldehyde
CAS Registry Number 1060810-01-6
Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
Exact Mass (Monoisotopic) 155.013 Da
SMILES String CC1=NC(=C(C=C1)Cl)C=O
Predicted XLogP 1.7

Mechanistic Synthetic Pathways

The synthesis of 3-chloro-6-methylpicolinaldehyde typically relies on two primary retrosynthetic disconnections: the oxidation of a methyl group or the reduction of a nitrile. Understanding the causality behind reagent selection is paramount for optimizing yield and regioselectivity.

Route A: Selenium Dioxide Oxidation

The direct oxidation of 3-chloro-2,6-dimethylpyridine (CAS: 2405-06-3) using selenium dioxide (SeO₂) is a classical approach[3],[4]. SeO₂ selectively oxidizes methyl groups situated α to the pyridine nitrogen. However, this substrate presents a regiochemical challenge: both the C2 and C6 methyl groups are α to the nitrogen.

  • Causality & Expert Insight: The C2 methyl group is highly sterically hindered by the adjacent C3 chlorine atom. While electronic activation favors oxidation at both sites, the steric clash often leads to poor regioselectivity and sluggish reaction kinetics. Furthermore, over-oxidation to the corresponding picolinic acid is a common side reaction, making purification difficult.

Route B: Controlled Nitrile Reduction (Preferred Method)

A more reliable and high-yielding approach is the controlled reduction of 3-chloro-6-methylpicolinonitrile (CAS: 894074-81-8) using Diisobutylaluminium hydride (DIBAL-H)[5],[6].

  • Causality & Expert Insight: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) would reduce the nitrile entirely to a primary amine. DIBAL-H, however, is a bulky, electrophilic reducing agent. When utilized at cryogenic temperatures (-78 °C), DIBAL-H delivers a single hydride to the nitrile carbon, forming a stable imine-aluminum complex. This intermediate is robust and resists further reduction. Upon quenching with an aqueous acid, the complex hydrolyzes cleanly to the desired aldehyde[6],[7].

Synthesis A 3-Chloro-2,6-dimethylpyridine (CAS: 2405-06-3) C 3-Chloro-6-methylpicolinaldehyde (CAS: 1060810-01-6) A->C SeO2 Oxidation (Poor Regioselectivity) B 3-Chloro-6-methylpicolinonitrile (CAS: 894074-81-8) B->C 1. DIBAL-H (-78°C) 2. Acidic Hydrolysis

Caption: Synthetic pathways to 3-Chloro-6-methylpicolinaldehyde.

Detailed Experimental Protocol: Nitrile Reduction via DIBAL-H

To ensure a self-validating and reproducible workflow, the following protocol details the DIBAL-H reduction of 3-chloro-6-methylpicolinonitrile. Strict adherence to anhydrous conditions is mandatory, as trace moisture will prematurely quench the pyrophoric DIBAL-H reagent[6].

Step-by-Step Methodology
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon.

  • Substrate Solvation: Dissolve 1.0 equivalent of 3-chloro-6-methylpicolinonitrile in anhydrous Toluene (to achieve a 0.2 M concentration).

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Reagent Addition: Slowly add 1.2 equivalents of DIBAL-H (1.0 M solution in Toluene) dropwise via a syringe pump over 30 minutes. Maintain the internal temperature below -70 °C to prevent over-reduction to the amine.

  • Reaction Monitoring (Validation Step): Stir the mixture at -78 °C for 2 hours. Extract a 0.1 mL aliquot, quench it in 1M HCl, extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 3:1). The disappearance of the nitrile spot confirms the complete formation of the imine-aluminum complex[7].

  • Quenching & Hydrolysis: Carefully add ethyl acetate (2 mL) to quench any unreacted DIBAL-H. Subsequently, pour the cold reaction mixture into a vigorously stirring saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) or 1M Citric Acid[7]. Stir for 1–2 hours at room temperature until the gelatinous aluminum emulsion breaks into two clear phases.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography to yield pure 3-chloro-6-methylpyridine-2-carbaldehyde.

Downstream Functionalization in Drug Development

In medicinal chemistry, 3-chloro-6-methylpicolinaldehyde is highly valued because it provides three distinct vectors for structural elaboration, allowing for the rapid generation of structure-activity relationship (SAR) libraries[6],[8].

  • C2-Aldehyde Reactivity: The formyl group is primed for reductive aminations with primary or secondary amines using NaBH(OAc)₃, yielding functionalized picolylamines. It also readily undergoes Wittig olefinations to extend the carbon framework.

  • C3-Chloro Reactivity: The chlorine atom at the C3 position is electronically activated by the electron-withdrawing pyridine ring. It serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings with boronic acids) or Nucleophilic Aromatic Substitution (SNAr) under thermal conditions.

  • C6-Methyl Group: While generally unreactive under mild conditions, the C6 methyl group provides essential steric bulk that can lock the conformation of the pyridine ring in the target drug molecule, while simultaneously increasing the overall lipophilicity (LogP).

Functionalization Core 3-Chloro-6-methylpicolinaldehyde RedAm Reductive Amination (Amines, NaBH(OAc)3) Core->RedAm C2-Aldehyde Reactivity Wittig Wittig Olefination (Phosphonium Ylides) Core->Wittig C2-Aldehyde Reactivity CrossC Suzuki-Miyaura Coupling (Boronic Acids, Pd cat.) Core->CrossC C3-Chloro Reactivity SNAr SNAr Reactions (Nucleophiles, Heat) Core->SNAr C3-Chloro Reactivity

Caption: Downstream functionalization logic for drug development.

References

  • PubChem - 3-chloro-6-methylpicolinaldehyde (CID 72212284). Structural Information and Computed Properties.[Link]

  • ChemSrc - 1060810-01-6 3-chloro-6-methylpyridine-2-carbaldehyde. Physicochemical properties.[Link]

  • PubChem - 3-Chloro-2,6-dimethylpyridine (CID 588176). Precursor Chemical Identity.[Link]

  • SciSpace - Illuminating the unknown: development of emission-ratiometric, Zn(II)-selective fluorescent probes. DIBAL-H Nitrile Reduction Quenching Protocols.[Link]

  • VDOC.PUB - Privileged Structures In Drug Discovery: Medicinal Chemistry And Synthesis. Structural diversification of heterocyclic scaffolds.[Link]

Sources

3-Chloro-6-methylpicolinaldehyde: Structural Encoding, Physicochemical Profiling, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Process Scientists

Executive Summary

In the landscape of modern drug discovery, heterocyclic building blocks dictate the pharmacokinetic and pharmacodynamic success of small-molecule therapeutics. As a Senior Application Scientist, I frequently utilize 3-Chloro-6-methylpicolinaldehyde (CAS 1060810-01-6) [1] in the design of novel kinase inhibitors and GPCR modulators. This bifunctional scaffold offers a highly specific combination of features: an electrophilic formyl group primed for derivatization, a sterically demanding ortho-chlorine that dictates spatial conformation, and a lipophilic methyl anchor that enhances target-pocket affinity.

This whitepaper provides an authoritative breakdown of its structural encoding (SMILES), physicochemical properties, and a self-validating synthetic protocol designed for high-yield, chemoselective production.

Structural Encoding: SMILES Elucidation

In cheminformatics, accurate structural encoding is the foundation of in silico screening and molecular docking. Commercial vendor databases occasionally provide the uppercase Kekulé SMILES string O=CC1=NC(C)=CC=C1Cl[2]. While human-readable, this rigid double-bond assignment can cause parsing ambiguities and valency errors in automated high-throughput screening (HTS) pipelines.

To ensure computational integrity, the canonical OpenSMILES specification [1] mandates the use of lowercase letters to denote aromaticity. The robust, universally parsed string is: O=Cc1nc(C)ccc1Cl.

Mechanistic Breakdown of the SMILES String:

  • O=C: The electrophilic aldehyde carbonyl.

  • c1: The C2 carbon of the aromatic pyridine ring, initiating the ring closure index (1).

  • n: The aromatic pyridine nitrogen.

  • c(C): The C6 aromatic carbon bearing the methyl branch (C).

  • ccc: The C5 and C4 aromatic carbons.

  • c1Cl: The C3 aromatic carbon bearing the chlorine atom, closing the ring at index 1.

SMILES_Mapping SMILES O=Cc1nc(C)ccc1Cl O O= (Carbonyl Oxygen) SMILES->O parses C_ald C (Aldehyde Carbon) O->C_ald double bond c1_2 c1 (Pyridine C2) C_ald->c1_2 single bond n n (Pyridine N1) c1_2->n aromatic bond c_6 c (Pyridine C6) n->c_6 aromatic bond C_met C (Methyl Group) c_6->C_met branch ( ) c_5 c (Pyridine C5) c_6->c_5 aromatic bond c_4 c (Pyridine C4) c_5->c_4 aromatic bond c1_3 c1 (Pyridine C3) c_4->c1_3 aromatic bond c1_3->c1_2 ring closure (1) Cl Cl (Chlorine) c1_3->Cl single bond

Mapping the canonical OpenSMILES string to the molecular topology of the target compound.

Physicochemical Properties & Computational Profiling

Understanding the baseline metrics of 3-Chloro-6-methylpicolinaldehyde is critical for predicting its behavior in subsequent synthetic steps and biological assays.

PropertyValueSource / Method
Chemical Name 3-Chloro-6-methylpicolinaldehydeStandard IUPAC
CAS Registry Number 1060810-01-6Vendor Data[1]
Molecular Formula C7H6ClNOVendor Data[3]
Molecular Weight 155.58 g/mol Calculated
Canonical SMILES O=Cc1nc(C)ccc1ClOpenSMILES [1]
Vendor SMILES O=CC1=NC(C)=CC=C1ClArctom Scientific[2]
Topological Polar Surface Area 29.9 ŲComputed (N: 12.9, O: 17.0)
H-Bond Donors / Acceptors 0 / 2Computed
Synthetic Methodologies: A Self-Validating Protocol

Synthesizing 3-Chloro-6-methylpicolinaldehyde from its precursor, (3-chloro-6-methylpyridin-2-yl)methanol, requires rigorous chemoselectivity. The oxidation must arrest precisely at the aldehyde stage. Utilizing harsh, chromium-based oxidants (e.g., Jones reagent) risks over-oxidation to the carboxylic acid and often results in poor yields due to the basicity of the pyridine nitrogen complexing with the metal.

Therefore, the Swern Oxidation [2] is the method of choice. It provides mild, highly chemoselective conditions that are well-tolerated by heterocyclic rings.

Synthetic_Workflow SM Starting Material (3-chloro-6-methylpyridin-2-yl)methanol Reagents Activation & Oxidation (COCl)2, DMSO, Et3N, CH2Cl2 -78 °C to RT SM->Reagents Step 1: Swern Conditions Intermediate Alkoxysulfonium Ylide Intermediate Reagents->Intermediate Step 2: Intermediate Formation Product Target Product 3-Chloro-6-methylpicolinaldehyde Intermediate->Product Step 3: Base-Promoted Elimination QC Quality Control 1H NMR (CHO ~10 ppm) LC-MS (m/z 156 [M+H]+) Product->QC Step 4: Analytical Validation

Self-validating Swern oxidation workflow for synthesizing 3-Chloro-6-methylpicolinaldehyde.

Step-by-Step Swern Oxidation Protocol
  • Electrophile Activation : To a flame-dried round-bottom flask under an inert Argon atmosphere, add anhydrous CH₂Cl₂ and oxalyl chloride (1.2 eq). Cool the system to -78 °C. Slowly add anhydrous DMSO (2.4 eq) dropwise.

    • Causality: Maintaining -78 °C is critical; it prevents the explosive thermal decomposition of the highly reactive chlorodimethylsulfonium chloride intermediate.

  • Substrate Addition : Dissolve the starting material, (3-chloro-6-methylpyridin-2-yl)methanol (1.0 eq), in a minimal volume of anhydrous CH₂Cl₂ and add dropwise to the activated complex. Stir for 30 minutes.

    • Causality: This duration allows the primary alcohol to completely attack the activated sulfur species, forming the requisite alkoxysulfonium ylide.

  • Base-Promoted Elimination : Add triethylamine (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.

    • Causality: The amine base deprotonates the intermediate, triggering an intramolecular rearrangement that yields the target aldehyde alongside volatile dimethyl sulfide (DMS) gas.

  • Quench & Workup : Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Built-in Quality Control (Self-Validation)

A robust protocol must be self-validating. To confirm the success of this synthesis, execute the following analytical checks:

  • TLC Monitoring : The product aldehyde will run significantly higher (less polar) than the starting alcohol in a 3:1 Hexanes/EtOAc solvent system.

  • ¹H NMR (CDCl₃) : The defining metric of success is the appearance of a highly deshielded singlet at ~10.1 ppm , corresponding to the formyl proton (-CHO). The complete disappearance of the broad hydroxyl peak (~4.0 ppm) confirms 100% conversion.

  • LC-MS : Confirm the molecular ion peak at m/z 156.0 [M+H]⁺ .

Applications in Drug Discovery

The utility of 3-Chloro-6-methylpicolinaldehyde lies in its precisely tuned reactivity. The aldehyde acts as an electrophilic hub, readily undergoing reductive aminations with primary or secondary amines to generate diverse, sp³-rich libraries.

Mechanistically, the 3-chloro substituent forces the formyl group out of coplanarity with the pyridine ring due to steric clash. This altered trajectory dictates the stereochemical outcome of nucleophilic attacks. Furthermore, the 6-methyl group provides a lipophilic anchor that frequently occupies hydrophobic sub-pockets (e.g., kinase hinge regions), drastically improving the binding affinity of the final Active Pharmaceutical Ingredient (API).

References
  • Title: OpenSMILES Specification Source: Daylight Chemical Information Systems / OpenSMILES URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley Online Library URL: [Link]

  • Title: 3-chloro-6-methylpicolinaldehyde Product Detail Source: AOBChem USA URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Derivatization of 3-Chloro-6-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Executive Summary & Mechanistic Rationale

The 3-chloro-6-methylpicolinaldehyde scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, agrochemicals, and complex multidentate ligands.

While direct oxidation of 2,6-dimethylpyridines (e.g., using SeO2​ ) is a classical approach to picolinaldehydes, applying this to 3-chloro-2,6-dimethylpyridine often results in poor regioselectivity and over-oxidation due to the competing electronic effects of the C-3 chlorine atom. To achieve absolute regiocontrol , this application note details a highly reliable, three-step de novo assembly relying on a chemoselective halogen-metal exchange strategy [2].

By intentionally installing a bromine atom at the C-2 position and a chlorine atom at the C-3 position, we exploit the massive kinetic difference between Br–Li and Cl–Li exchange rates. At cryogenic temperatures (-78 °C), n -butyllithium exclusively targets the C-2 bromine, generating a localized organolithium species that is subsequently trapped by anhydrous DMF to yield the target aldehyde [3].

Retrosynthetic Pathway & Workflow

SynthesisWorkflow A 6-Methylpyridin-2(1H)-one (Starting Material) B 3-Chloro-6-methylpyridin-2(1H)-one (Intermediate 1) A->B NCS, DMF Regioselective Chlorination C 2-Bromo-3-chloro-6-methylpyridine (Intermediate 2) B->C POBr3, Toluene Bromodehydroxylation D 3-Chloro-6-methylpicolinaldehyde (Target Scaffold) C->D 1. n-BuLi, THF, -78°C 2. DMF Halogen-Metal Exchange E Downstream Derivatives (Imines, Alkenes, Amines) D->E Wittig / Reductive Amination

Retrosynthetic and forward synthetic workflow for 3-chloro-6-methylpicolinaldehyde.

Step-by-Step Experimental Protocols

Step 1: Regioselective Chlorination

The C-3 position of 6-methylpyridin-2(1H)-one is highly activated toward electrophilic aromatic substitution due to the synergistic ortho-directing effect of the pyridone oxygen [1].

  • Setup: In a 500 mL round-bottom flask, dissolve 6-methylpyridin-2(1H)-one (100 mmol, 10.9 g) in anhydrous DMF (150 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (105 mmol, 14.0 g) portionwise over 30 minutes to control the exotherm.

  • Reaction: Remove the ice bath and heat the mixture to 50 °C for 4 hours.

  • Workup: Pour the mixture into ice-cold distilled water (500 mL). Extract with Ethyl Acetate ( 3×150 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Recrystallize from ethanol to afford 3-chloro-6-methylpyridin-2(1H)-one as an off-white solid.

Step 2: Bromodehydroxylation
  • Setup: Suspend 3-chloro-6-methylpyridin-2(1H)-one (80 mmol, 11.5 g) in anhydrous toluene (120 mL) under an argon atmosphere.

  • Addition: Add Phosphorus oxybromide ( POBr3​ ) (120 mmol, 34.4 g) in one portion.

  • Reaction: Equip the flask with a reflux condenser and heat to 110 °C for 6 hours. The suspension will gradually turn into a homogeneous dark solution.

  • Workup: Cool the reaction to 0 °C and carefully quench by dropwise addition of ice water. Neutralize the aqueous layer to pH 7-8 using saturated aqueous NaHCO3​ . Extract with Dichloromethane (DCM) ( 3×100 mL).

  • Purification: Pass the organic layer through a short silica plug (eluting with DCM) to yield 2-bromo-3-chloro-6-methylpyridine .

Step 3: Cryogenic Halogen-Metal Exchange & Formylation

Note: This step requires strictly anhydrous conditions. Flame-dry all glassware.

  • Setup: Dissolve 2-bromo-3-chloro-6-methylpyridine (50 mmol, 10.3 g) in anhydrous THF (150 mL) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n -butyllithium (2.5 M in hexanes, 55 mmol, 22.0 mL) dropwise via syringe pump over 20 minutes. Maintain the internal temperature below -70 °C. Stir for exactly 30 minutes.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (75 mmol, 5.8 mL) dropwise. Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (50 mL). Extract with Ethyl Acetate ( 3×100 mL). Wash with brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to yield 3-chloro-6-methylpicolinaldehyde as a pale yellow oil that solidifies upon standing in the refrigerator.

Synthesis of Key Derivatives

To demonstrate the utility of the synthesized scaffold, the following derivatization protocols are provided for downstream drug discovery applications.

Protocol A: Wittig Olefination (Synthesis of 3-chloro-6-methyl-2-vinylpyridine)
  • Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0 °C.

  • Add potassium tert-butoxide ( t -BuOK, 1.1 equiv) and stir for 30 min until a bright yellow ylide solution forms.

  • Add 3-chloro-6-methylpicolinaldehyde (1.0 equiv) dropwise. Stir at room temperature for 2 hours.

  • Quench with water, extract with diethyl ether, and purify via silica gel chromatography to isolate the vinyl derivative.

Protocol B: Reductive Amination (Synthesis of Secondary Amines)
  • Combine 3-chloro-6-methylpicolinaldehyde (1.0 equiv) and a primary amine (e.g., benzylamine, 1.1 equiv) in 1,2-dichloroethane (DCE).

  • Add glacial acetic acid (1.0 equiv) and stir for 1 hour at room temperature to form the imine intermediate.

  • Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv) portionwise. Stir for 12 hours.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify to obtain the corresponding secondary amine.

Quantitative Data & Analytical Characterization

The following table summarizes the expected yields, reaction times, and key diagnostic 1H NMR shifts (in CDCl3​ ) utilized to track the progression of the synthesis.

CompoundYield (%)Reaction Time (h)Key 1H NMR Shifts (400 MHz, CDCl3​ , ppm)
3-Chloro-6-methylpyridin-2(1H)-one 824.07.45 (d, J=7.5 Hz, 1H), 6.10 (d, J=7.5 Hz, 1H), 2.35 (s, 3H)
2-Bromo-3-chloro-6-methylpyridine 786.07.60 (d, J=8.0 Hz, 1H), 7.10 (d, J=8.0 Hz, 1H), 2.50 (s, 3H)
3-Chloro-6-methylpicolinaldehyde 851.510.15 (s, 1H, CHO) , 7.75 (d, J=8.1 Hz, 1H), 7.25 (d, J=8.1 Hz, 1H), 2.60 (s, 3H)

Troubleshooting & Causality (E-E-A-T Insights)

As an Application Scientist, ensuring the reproducibility of this workflow requires understanding the "why" behind specific reagent choices and physical conditions:

  • Why use POBr3​ instead of the more common POCl3​ ? If POCl3​ were used, the intermediate would be 2,3-dichloro-6-methylpyridine. Differentiating between two adjacent chlorine atoms during lithiation is nearly impossible and leads to complex mixtures. By using POBr3​ , we install a bromide at C-2. The activation energy for Br–Li exchange is significantly lower than for Cl–Li exchange [2]. This kinetic disparity allows n -BuLi to exclusively metalate the C-2 position, leaving the C-3 chlorine perfectly intact.

  • Why strict temperature control at -78 °C? Pyridine rings are highly electron-deficient. If the halogen-metal exchange is conducted at warmer temperatures (e.g., -40 °C or above), n -BuLi will act as a nucleophile rather than a base/exchange agent, attacking the pyridine ring directly (Chichibabin-type addition). Furthermore, warmer temperatures promote the "halogen dance" rearrangement, where the lithium atom migrates to adjacent carbons to find the most thermodynamically stable position [2].

  • Why use n -BuLi instead of t -BuLi? While t -BuLi is a stronger exchange agent, it requires two equivalents (one for the exchange, one to destroy the resulting t -butyl bromide to prevent alkylation). n -BuLi requires only one equivalent and generates unreactive 1-bromobutane as a byproduct, resulting in a cleaner crude profile for this specific substrate [3].

References

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines Organic Syntheses URL:[Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines The Journal of Organic Chemistry URL:[Link]

  • Selective monolithiation of 2,5-dibromopyridine with butyllithium ResearchGate URL:[Link]

The Synthetic Versatility of 3-Chloro-6-methylpicolinaldehyde: A Guide to Key Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Heterocyclic Building Block

3-Chloro-6-methylpicolinaldehyde is a valuable bifunctional heterocyclic compound that serves as a versatile building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure incorporates two key reactive handles: an aldehyde group, amenable to a wide array of nucleophilic additions and condensation reactions, and a chloro-substituent on the pyridine ring, which can participate in various cross-coupling reactions or nucleophilic aromatic substitutions. This unique combination allows for the sequential or orthogonal functionalization of the molecule, providing a robust platform for the construction of complex molecular architectures. This guide provides detailed application notes and protocols for several key classes of reactions involving 3-Chloro-6-methylpicolinaldehyde, offering insights into the underlying principles and practical execution for researchers in drug development and chemical synthesis.

Reactions at the Aldehyde Functionality

The aldehyde group is a primary site for transformations aimed at extending the carbon skeleton or introducing nitrogen-containing functionalities.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound.[1][2] This reaction is typically catalyzed by a weak base and proceeds through a nucleophilic addition followed by dehydration.[3] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[2]

Causality of Experimental Choices:

  • Catalyst: A weak base, such as piperidine or ammonium acetate, is employed to deprotonate the active methylene compound, generating a nucleophilic enolate.[2][3] Stronger bases are avoided to prevent self-condensation of the aldehyde.

  • Solvent: While various organic solvents can be used, greener protocols increasingly utilize aqueous media or solvent-free conditions, which can be highly effective and environmentally benign.[1][2]

  • Temperature: The reaction is often conducted at room temperature or with gentle heating to drive the dehydration step to completion.

G cluster_workflow Knoevenagel Condensation Workflow Reagents 3-Chloro-6-methylpicolinaldehyde + Active Methylene Compound Catalyst Weak Base Catalyst (e.g., Piperidine, NH4OAc) Reagents->Catalyst Solvent Solvent (e.g., Ethanol, Water) Catalyst->Solvent Reaction Stirring at RT or with heating Solvent->Reaction Workup Precipitation/Filtration Reaction->Workup Product α,β-Unsaturated Product Workup->Product G cluster_workflow Reductive Amination Workflow Start 3-Chloro-6-methylpicolinaldehyde + Primary/Secondary Amine Imine_Formation Imine/Iminium Ion Formation (Slightly acidic) Start->Imine_Formation Reduction In situ Reduction (e.g., NaBH(OAc)3) Imine_Formation->Reduction Product Substituted Amine Reduction->Product G cluster_workflow Suzuki-Miyaura Coupling Workflow Reagents 3-Chloro-6-methylpicolinaldehyde + Boronic Acid Catalyst Pd(0) Catalyst + Ligand Reagents->Catalyst Base Base (e.g., K2CO3) Catalyst->Base Solvent Solvent (e.g., Toluene/H2O) Base->Solvent Reaction Heating under Inert Atmosphere Solvent->Reaction Workup Extraction & Purification Reaction->Workup Product Biaryl Product Workup->Product G cluster_workflow SNAr Reaction Workflow Reagents 3-Chloro-6-methylpicolinaldehyde + Nucleophile Base_Solvent Base (if needed) & Polar Aprotic Solvent Reagents->Base_Solvent Reaction Heating Base_Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product Substituted Pyridine Workup->Product

Sources

Application Note: Dual-Functionalization Workflows for 3-Chloro-6-methylpicolinaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3-Chloro-6-methylpicolinaldehyde (CAS 1060810-01-6) is a highly versatile, dual-functionalized heterocyclic building block[1]. In modern drug discovery, pyridine scaffolds are ubiquitous, and the orthogonal reactivity of this specific molecule makes it an invaluable intermediate. It possesses two primary sites for derivatization:

  • The C2-Aldehyde: Highly electrophilic and primed for condensation reactions, particularly reductive aminations to generate picolylamine pharmacophores[2].

  • The C3-Chloride: A challenging but viable site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to build complex biaryl or heteroaryl architectures[3].

This application note provides field-proven, step-by-step protocols for exploiting both reactive sites, detailing the mechanistic causality behind each experimental choice to ensure a self-validating, reproducible workflow.

Electrophilic Functionalization: Reductive Amination at C2

Reductive amination of functionalized picolinaldehydes is frequently utilized in the synthesis of epigenetic modulators, such as PRMT5 inhibitors, and various kinase inhibitors[2]. The presence of the adjacent 3-chloro group exerts mild steric hindrance but enhances the electrophilicity of the aldehyde.

Protocol: Synthesis of Picolylamine Derivatives

Objective: To selectively form a secondary amine without over-reducing the starting aldehyde.

Reagents:

  • 3-Chloro-6-methylpicolinaldehyde (1.0 equiv)

  • Primary Amine (R-NH₂, 1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Glacial acetic acid (AcOH, 1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-chloro-6-methylpicolinaldehyde and the primary amine in anhydrous DCE (0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) dropwise.

    • Causality: The mild acid catalyzes the dehydration step, driving the equilibrium toward the highly electrophilic iminium ion intermediate.

  • Pre-Stirring: Stir the mixture at room temperature for 1–2 hours. Do not add the reducing agent yet.

    • Causality: Allowing complete conversion to the iminium ion prevents the premature reduction of the starting aldehyde into 3-chloro-6-methyl-2-pyridinemethanol.

  • Selective Reduction: Add NaBH(OAc)₃ portion-wise over 10 minutes.

    • Causality: NaBH(OAc)₃ is a mild, sterically bulky reducing agent that selectively reduces protonated imines/iminium ions over unreacted aldehydes, ensuring high chemoselectivity.

  • Completion & Quench: Stir for 12 hours at room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.

  • Workup: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

RA_Workflow A 3-Chloro-6-methyl- picolinaldehyde C Imine/Iminium Intermediate A->C AcOH, DCE rt, 1-2 h B Primary Amine (R-NH2) B->C D Picolylamine Derivative C->D NaBH(OAc)3 rt, 12 h

Workflow of the reductive amination of 3-chloro-6-methylpicolinaldehyde.

Nucleophilic Aromatic Substitution: Suzuki-Miyaura Cross-Coupling at C3

The 3-chloropyridine motif is notoriously sluggish toward oxidative addition compared to its 2- or 4-chloro counterparts due to a lack of direct resonance activation from the pyridine nitrogen[4]. Standard ligand-free aqueous conditions often fail or yield <10% product[4]. However, utilizing electron-rich, sterically demanding Buchwald ligands (e.g., SPhos, RuPhos) coupled with Pd(OAc)₂ overcomes this high activation barrier[3][5].

Protocol: C3-Arylation via Suzuki-Miyaura Coupling

Objective: To achieve high-yield carbon-carbon bond formation at the deactivated C3-chloro position.

Reagents:

  • 3-Chloro-6-methylpicolinaldehyde (1.0 equiv)

  • Arylboronic acid (Ar-B(OH)₂, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos or RuPhos ligand (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane / Degassed Water (4:1 v/v)

Step-by-Step Methodology:

  • Reagent Loading: To a flame-dried Schlenk flask, add 3-chloro-6-methylpicolinaldehyde, the arylboronic acid, and K₃PO₄.

  • Catalyst Pre-mixing: In a separate, argon-purged vial, dissolve Pd(OAc)₂ and the Buchwald ligand (SPhos or RuPhos) in 2 mL of anhydrous 1,4-dioxane.

    • Causality: Pre-mixing the palladium source with the phosphine ligand ensures the quantitative formation of the active L₂Pd(0) catalytic species before exposure to the challenging C-Cl bond[3].

  • Inert Atmosphere Generation: Evacuate and backfill the main Schlenk flask with Argon three times.

    • Causality: Pd(0) intermediates are highly sensitive to oxygen. O₂ exposure leads to rapid catalyst deactivation (formation of Pd black) and promotes unwanted homocoupling of the boronic acid.

  • Reaction Initiation: Transfer the catalyst premix into the Schlenk flask. Add the remaining 1,4-dioxane and degassed water.

  • Thermal Activation: Seal the flask and heat to 90–100 °C with vigorous stirring for 12–24 hours.

    • Causality: Elevated temperatures are strictly required to provide the kinetic energy necessary for the oxidative addition of the Pd(0) complex into the inert C(sp²)–Cl bond[3].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry over MgSO₄, concentrate, and purify via column chromatography.

Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Pd(II) Aryl Chloride Pd0->OA + 3-Chloro-6-methylpicolinaldehyde TM Transmetalation Pd(II) Diaryl Complex OA->TM + Ar-B(OH)2 / Base RE Reductive Elimination Cross-Coupled Product TM->RE Product Release RE->Pd0 Catalyst Regeneration

Catalytic cycle for the Suzuki-Miyaura cross-coupling of 3-chloropyridines.

Quantitative Data: Catalyst Optimization

To validate the necessity of the specific reagents chosen in Protocol 3.1, the following table summarizes the optimization landscape for the cross-coupling of unactivated 3-chloropyridines.

Table 1: Catalyst and Condition Optimization for C3-Chloride Cross-Coupling

Catalyst SystemLigandSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂ (2 mol%)NoneH₂O/DMF60<10%3-chloropyridines are largely inactive under ligand-free aqueous conditions[4].
Pd(OAc)₂ (2 mol%)PPh₃ (4 mol%)Toluene/H₂O8025%Poor oxidative addition due to insufficient electron density on the Pd center.
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)Dioxane/H₂O10088%High yield; SPhos facilitates oxidative addition into inert C-Cl bonds[3].
Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)Toluene/H₂O8093%Excellent yield; bulky ligand promotes rapid reductive elimination[5].

Sources

Application Note: Synthetic Utility of 3-Chloro-6-methylpicolinaldehyde in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-6-methylpicolinaldehyde (CAS: 1060810-01-6) is a highly versatile, polyfunctional building block utilized in advanced organic synthesis, medicinal chemistry, and catalyst design. Unlike simple pyridine derivatives, this molecule presents a unique triad of orthogonal reactive sites:

  • C2-Carboxaldehyde : A highly electrophilic center primed for reductive amination, Wittig olefination, and Schiff base condensation.

  • C3-Chloro Substituent : An electron-deficient halogen activated for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

  • C6-Methyl Group : A sterically demanding moiety that dictates coordination geometry in ligand design and offers a handle for lateral C-H functionalization.

This application note provides authoritative, field-proven protocols for leveraging these orthogonal reactivity profiles to construct complex active pharmaceutical ingredients (APIs) and sterically tuned transition-metal catalysts.

Structural & Reactivity Profiling

Understanding the causality behind the reactivity of 3-chloro-6-methylpicolinaldehyde is critical for successful synthetic planning.

The electron-withdrawing nature of the pyridine nitrogen, compounded by the C2-aldehyde, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the C3-chloro position exceptionally susceptible to SNAr by soft nucleophiles (e.g., thiols) and hard nucleophiles (e.g., amines)[1]. Conversely, the C6-methyl group provides essential steric bulk. When the aldehyde is converted into an imine (Schiff base), the resulting N,N-bidentate ligand forces transition metals (like Pd or Ru) into specific, highly active coordination geometries, accelerating oxidative addition in cross-coupling reactions[2].

ReactivityMap Core 3-Chloro-6-methylpicolinaldehyde (Orthogonal Reactivity Hub) Aldehyde Aldehyde Group (C2) • Reductive Amination • Schiff Base Formation Core->Aldehyde Electrophilic Chloro Chloro Group (C3) • SNAr Reactions • Cross-Coupling (Pd/Ni) Core->Chloro Leaving Group Methyl Methyl Group (C6) • Lateral Lithiation • Steric Shielding Core->Methyl C-H Activation

Caption: Orthogonal reactivity sites of 3-Chloro-6-methylpicolinaldehyde enabling divergent synthesis.

Application 1: Design of Sterically Tuned N,N-Bidentate Schiff Base Ligands

Pyridine-2-carboxaldehydes are widely condensed with primary amines to form Schiff base ligands, which are subsequently used to anchor metals like palladium for Suzuki and Sonogashira couplings[3]. The inclusion of the 6-methyl group in 3-chloro-6-methylpicolinaldehyde is strategically valuable: it creates a sterically hindered environment around the metal center, which promotes the formation of highly active monoligated Pd(0) species during catalysis[2].

Protocol: Synthesis of a Bulky N,N-Bidentate Pd(II) Precatalyst

Causality & Experience: The condensation of this specific aldehyde with bulky anilines (e.g., 2,6-diisopropylaniline) can stall at the hemiaminal stage due to the steric clash between the 6-methyl group and the incoming amine. To overcome this, activated 4Å molecular sieves must be used to aggressively drive the equilibrium by sequestering water.

Step-by-Step Methodology:

  • Preparation : Flame-dry a 50 mL Schlenk flask under argon. Add 3-chloro-6-methylpicolinaldehyde (1.0 equiv, 5.0 mmol) and 2,6-diisopropylaniline (1.05 equiv, 5.25 mmol).

  • Solvent & Desiccant : Suspend the reagents in anhydrous ethanol (20 mL). Add 2.0 g of freshly activated 4Å molecular sieves.

  • Condensation : Add a catalytic amount of glacial acetic acid (0.1 equiv). Reflux the mixture at 80 °C for 16 hours.

  • Validation (In-Process) : Monitor by TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active aldehyde spot disappears. For rigorous validation, take an aliquot for 1 H NMR; ensure the diagnostic aldehyde proton ( δ ~10.1 ppm) is replaced by a sharp imine singlet ( δ ~8.4–8.6 ppm).

  • Complexation : Filter the mixture through a pad of Celite to remove the sieves. To the filtrate, add Pd(OAc) 2​ (1.0 equiv, 5.0 mmol) and stir at room temperature for 12 hours.

  • Isolation : Concentrate the solvent under reduced pressure. Wash the resulting solid with cold diethyl ether to yield the pure Pd(II)-Schiff base complex as a yellow/orange powder.

SchiffBase A 3-Chloro-6-methyl picolinaldehyde C Condensation (EtOH, 4Å MS, 80°C) A->C B 2,6-Diisopropyl aniline B->C D Bulky Imine Ligand C->D E Pd(OAc)2 Complexation D->E F Active Pd-Catalyst (Cross-Coupling) E->F

Caption: Workflow for the synthesis of sterically tuned Pd-Schiff base catalysts.

Application 2: Late-Stage Functionalization via Reductive Amination

For drug development professionals, the aldehyde moiety serves as an ideal anchor for appending complex amine pharmacophores.

Protocol: Chemoselective Reductive Amination

Causality & Experience: The aldehyde is highly electrophilic. Using a mild reducing agent like Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is critical. Stronger reducing agents (like LiAlH 4​ or NaBH 4​ in protic solvents) risk premature reduction of the aldehyde to the corresponding alcohol before iminium formation occurs, and may cause unwanted hydrodehalogenation of the C3-chloro group.

Step-by-Step Methodology:

  • Iminium Formation : In a dry round-bottom flask, dissolve 3-chloro-6-methylpicolinaldehyde (1.0 equiv) and a secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Acid Catalysis : Add glacial acetic acid (1.0 equiv) to promote iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction : Add NaBH(OAc) 3​ (1.5 equiv) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction Monitoring : Stir at room temperature for 4–6 hours. Validate completion via LC-MS, looking for the mass of the target tertiary amine ( [M+H]+ ).

  • Workup : Quench the reaction carefully with saturated aqueous NaHCO 3​ until gas evolution ceases (pH ~8). Extract with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate.

Application 3: Regiocontrolled SNAr for Fused Heterocycles

The C3-chloro group can be displaced by nucleophiles to build fused heterocyclic systems, such as thienopyridines, which are highly valued in medicinal chemistry[1].

Causality & Experience: The SNAr reaction at the C3 position requires elevated temperatures because the adjacent C2-aldehyde and C6-methyl groups introduce steric hindrance. Using a polar aprotic solvent (like DMF or DMSO) is mandatory to solvate the nucleophile (e.g., sodium methanethiolate) and stabilize the Meisenheimer intermediate.

Protocol Summary: React 3-chloro-6-methylpicolinaldehyde with NaSMe (1.2 equiv) in anhydrous DMF at 60 °C for 4 hours. Following aqueous workup, the resulting 3-(methylthio) intermediate can be subjected to Knoevenagel condensation/cyclization sequences to yield substituted thieno[3,2-b]pyridines[1].

Quantitative Data: Reaction Parameters & Expected Outcomes

The following table summarizes the optimized parameters for the orthogonal functionalization of 3-chloro-6-methylpicolinaldehyde based on established pyridine-2-carboxaldehyde reactivity profiles.

Reaction TypeReagents / CatalystOptimal ConditionsTarget ScaffoldExpected Yield (%)
Schiff Base Condensation Primary Amine, AcOH (cat.), 4Å MSEtOH, 80 °C, 16 hN,N-Bidentate Ligand80 – 92%
Reductive Amination Secondary Amine, NaBH(OAc) 3​ , AcOHDCE, RT, 4–6 hTertiary Alkylamine75 – 88%
SNAr (Thiolation) NaSMeDMF, 60 °C, 4 h3-(Methylthio)pyridine65 – 80%
Suzuki Cross-Coupling Arylboronic acid, Pd(dppf)Cl 2​ , K 2​ CO 3​ Dioxane/H 2​ O, 90 °C, 12 h3-Arylpyridine70 – 85%

References

  • Sen, R., Saha, D., Koner, S., Brandão, P., & Lin, Z. (2015). "Single crystal to single crystal (SC-to-SC) transformation from a nonporous to porous metal-organic framework and its application potential in gas adsorption and Suzuki coupling reaction through postmodification." Chemistry - A European Journal, 21(15), 5962-5971.

  • Begouin, A., et al. (2013). "Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe To Obtain Bromo(methylthio)pyridine." Synthesis, 45(11), 1489-1496.

  • Hazari, A., et al. (2022). "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews, 122(22), 16364-16410.

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Application Notes and Protocols for Condensation Reactions of 3-Chloro-6-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-methylpicolinaldehyde is a substituted pyridine derivative that serves as a versatile building block in modern medicinal chemistry. Its strategic placement of a reactive aldehyde group, an electron-withdrawing chlorine atom, and an electron-donating methyl group on the pyridine scaffold offers multiple avenues for synthetic elaboration. Condensation reactions, in particular, represent a powerful and direct strategy for carbon-carbon and carbon-nitrogen bond formation, enabling the construction of complex molecular architectures from this readily available starting material. The resulting products, such as α,β-unsaturated nitriles and Schiff bases, are key intermediates in the synthesis of a wide array of pharmacologically active agents.

This technical guide provides in-depth application notes and detailed protocols for two key classes of condensation reactions involving 3-chloro-6-methylpicolinaldehyde: the Knoevenagel condensation with active methylene compounds and the formation of Schiff bases with primary amines. The methodologies presented herein are grounded in established chemical principles and are designed to be robust and reproducible for drug discovery and development applications.

Core Concepts: Reactivity of 3-Chloro-6-methylpicolinaldehyde

The reactivity of the aldehyde group in 3-chloro-6-methylpicolinaldehyde is modulated by the electronic properties of the pyridine ring and its substituents. The nitrogen atom within the pyridine ring, along with the chlorine atom at the 3-position, acts as an electron-withdrawing group, which increases the electrophilicity of the aldehyde carbon. This makes it more susceptible to nucleophilic attack, a key step in condensation reactions. Conversely, the methyl group at the 6-position is weakly electron-donating, which has a lesser, opposing effect. This electronic profile makes 3-chloro-6-methylpicolinaldehyde a reactive substrate for condensation reactions, often proceeding under mild conditions.

Application Note I: Knoevenagel Condensation for the Synthesis of a Pyridyl-Substituted Acrylonitrile

Objective: To provide a detailed, field-proven protocol for the synthesis of 2-((3-chloro-6-methylpyridin-2-yl)methylene)malononitrile, a potential intermediate for bioactive molecules, via a base-catalyzed Knoevenagel condensation.

Background: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield a new carbon-carbon double bond.[1] Malononitrile is a common active methylene compound due to the high acidity of its central methylene protons (pKa ≈ 11), allowing the reaction to proceed under mild basic conditions.[1] Weak bases like piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) are often employed to avoid self-condensation of the aldehyde.[2]

Reaction Scheme:
Materials and Equipment:
Reagent/EquipmentGrade/Specification
3-Chloro-6-methylpicolinaldehyde≥97%
Malononitrile≥99%
PiperidineReagent Grade
Ethanol (EtOH)Anhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Büchner funnel and filter paper
Rotary evaporator
Detailed Step-by-Step Protocol:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-6-methylpicolinaldehyde (1.56 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add 30 mL of anhydrous ethanol to the flask and stir until the aldehyde is completely dissolved.

  • Addition of Malononitrile: To the stirred solution, add malononitrile (0.73 g, 11.0 mmol, 1.1 equiv.).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL, approx. 1.0 mmol, 0.1 equiv.) to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78 °C).

  • Monitoring: Monitor the progress of the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting aldehyde is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials and catalyst. Dry the product under vacuum to yield the pure 2-((3-chloro-6-methylpyridin-2-yl)methylene)malononitrile.

Characterization (Expected Data):
  • Appearance: White to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): Expect a singlet for the vinyl proton (CH=) around δ 7.8-8.2 ppm. The two pyridine ring protons should appear as doublets in the aromatic region (δ 7.4-7.9 ppm). The methyl group protons will be a singlet around δ 2.6 ppm.

  • ¹³C NMR (101 MHz, CDCl₃): Expect signals for the two nitrile carbons around δ 113-115 ppm. The vinyl carbon attached to the pyridine ring should appear around δ 155-160 ppm. The pyridine ring carbons will be in the δ 120-155 ppm range. The methyl carbon will be around δ 20-25 ppm.

  • FT-IR (KBr, cm⁻¹): A sharp peak around 2220 cm⁻¹ corresponding to the C≡N stretch, and a peak around 1600 cm⁻¹ for the C=C double bond.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₀H₇ClN₄ [M+H]⁺, with the characteristic isotopic pattern for a chlorine-containing compound.

Troubleshooting Guide:
IssuePotential CauseRecommended Solution
Low or No Product Formation Inactive catalyst or insufficient heating.Use a fresh bottle of piperidine. Ensure the reaction is at a consistent reflux.
Formation of Side Products Self-condensation of the aldehyde or Michael addition.Use a weaker base like DABCO.[2] Avoid prolonged reaction times after completion.
Product Fails to Precipitate Product is soluble in the reaction mixture.Reduce the volume of the solvent using a rotary evaporator before cooling. Add cold water to the ethanolic solution to induce precipitation.

Application Note II: Synthesis of a Pyridyl-Based Schiff Base (Imine)

Objective: To provide a robust protocol for the synthesis of (E)-N-((3-chloro-6-methylpyridin-2-yl)methylene)-4-fluoroaniline, a valuable scaffold in medicinal chemistry, via imine condensation.

Background: Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[3] The reaction is typically reversible and is often carried out in a solvent that allows for the removal of water, such as by azeotropic distillation with toluene, or by using a dehydrating agent. For many reactive aldehydes and anilines, the reaction proceeds efficiently by simply refluxing in an alcohol.[4] A catalytic amount of acid (e.g., acetic acid) can accelerate the reaction.

Reaction Scheme:
Materials and Equipment:
Reagent/EquipmentGrade/Specification
3-Chloro-6-methylpicolinaldehyde≥97%
4-Fluoroaniline≥99%
Methanol (MeOH)Anhydrous
Glacial Acetic AcidACS Grade
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Detailed Step-by-Step Protocol:
  • Reaction Setup: In a 50 mL round-bottom flask containing a magnetic stir bar, dissolve 3-chloro-6-methylpicolinaldehyde (0.78 g, 5.0 mmol, 1.0 equiv.) in 20 mL of anhydrous methanol.

  • Amine Addition: To this solution, add 4-fluoroaniline (0.56 g, 5.0 mmol, 1.0 equiv.).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (eluent: 4:1 Hexane/Ethyl Acetate) until the starting aldehyde is no longer visible.

  • Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the methanol solution. If not, reduce the solvent volume by half using a rotary evaporator and cool in an ice bath.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold methanol. The product can be further purified by recrystallization from ethanol if necessary.

Characterization (Expected Data):
  • Appearance: Crystalline solid, typically yellow or off-white.

  • ¹H NMR (400 MHz, CDCl₃): A characteristic singlet for the imine proton (-CH=N-) is expected in the downfield region, around δ 8.5-9.0 ppm.[4] Aromatic protons of both the pyridine and aniline rings will appear in the δ 7.0-8.0 ppm range. The methyl group will be a singlet around δ 2.6 ppm.

  • ¹³C NMR (101 MHz, CDCl₃): The imine carbon (-CH=N-) signal is expected around δ 158-165 ppm. Aromatic carbons will be in the δ 115-160 ppm range, with the carbon attached to fluorine showing a large C-F coupling constant.

  • FT-IR (KBr, cm⁻¹): A strong absorption band in the range of 1620-1640 cm⁻¹ corresponding to the C=N (imine) stretch.

Visualizations and Data Summary

General Mechanism of Knoevenagel Condensation

Knoevenagel_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active_Methylene NC-CH2-CN Carbanion [NC-CH-CN]⁻ (Resonance Stabilized) Active_Methylene->Carbanion + B: Base Base (B:) Tetrahedral_Intermediate R-CH(O⁻)-CH(CN)2 Carbanion->Tetrahedral_Intermediate + R-CHO Aldehyde R-CHO Aldol_Adduct R-CH(OH)-CH(CN)2 Tetrahedral_Intermediate->Aldol_Adduct + BH⁺ Product R-CH=C(CN)2 Aldol_Adduct->Product - H₂O Schiff_Base_Workflow A 1. Dissolve Aldehyde in Methanol B 2. Add Aniline (1.0 equiv.) A->B C 3. Add Catalytic Acetic Acid B->C D 4. Reflux (4-6 hours) C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Cool to Room Temp & Ice Bath E->F Complete G 7. Isolate by Filtration F->G H 8. Wash with Cold Methanol G->H I 9. Dry under Vacuum H->I J Pure Schiff Base Product I->J

Caption: A typical experimental workflow for the synthesis of a Schiff base.

Table of Catalytic Systems for Knoevenagel Condensation

The following table summarizes various catalytic systems reported for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds, providing a basis for further optimization.

CatalystActive Methylene Cmpd.SolventTemp.Typical YieldReference
PiperidineEthyl CyanoacetateEthanolRoom Temp~95%[5]
DABCOEthyl CyanoacetateWater/Ionic LiquidRoom Temp83-99%[2]
Ammonium AcetateMalononitrileNone (Microwave)-High[6]
Ni(NO₃)₂·6H₂OMalononitrileWaterRoom Temp~90%[7]
DBU/WaterMalononitrileWaterRoom TempExcellent[2]

References

  • Combes, A. (1888). Sur les synthèses dans la série quinoléique au moyen de l'acétylacétone. Bulletin de la Société Chimique de Paris, 49, 89-92.
  • Patil, D. R., & Wagh, S. A. (2014). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences, 3, 133-137.
  • BenchChem. (2025). Optimization of reaction conditions for Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis.
  • Wang, C., et al. (2011). A simple and efficient protocol for Knoevenagel condensation in presence of the diazabicyclo[5.4.0]undec-7-ene. E-Journal of Chemistry, 8(2), 739-743.
  • PrepChem. (2023). Synthesis of A. Ethyl 2-cyano-3-(3-chloro-2-pyridylamino)acrylate. PrepChem. Available at: [Link]

  • BenchChem. (2025). The Knoevenagel Condensation with Malononitrile: A Comprehensive Technical Guide for Drug Development Professionals. BenchChem Technical Guides.
  • Ommenya, F. K., et al. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes. Journal of Chemistry, 2020, 8103965.
  • Castro Agudelo, J. A., et al. (2017). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E, 73(Pt 5), 724–730.
  • Santhosh, M. V., et al. (2019). Synthesis and characterization of Schiff base analogues of fluoroaniline and their antibiocidal activity against MRSA. Current Chemistry Letters, 8(4), 169-176.
  • BenchChem. (2025). Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols.
  • ResearchGate. (2018). Knoevenagel condensation of aromatic aldehydes with malononitrile.
  • Jin, T.-S., et al. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Arkivoc, 2004(9), 4-8.
  • Singh, P. P., & Singh, A. (2017). Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology, 6(5).
  • SciSpace. (2018).
  • Google Patents. (2000). EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • ResearchGate. (2016). The Schiff base formed from the condensation of pyridine-2-carboxaldehyde with alanine.
  • Al-Masri, M. A. (2017). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica, 9(12), 48-53.
  • BenchChem. (2025). Application Notes and Protocols for Condensation Reactions with 6-(Methyl(phenyl)amino)nicotinaldehyde.
  • Google Patents. (2000). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • N'Guessan, A. D., et al. (2022). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Acta Crystallographica Section E, 78(Pt 5), 456–460.

Sources

Reductive Amination of 3-Chloro-6-methylpicolinaldehyde: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the functionalization of substituted pyridines. 3-Chloro-6-methylpicolinaldehyde (CAS: 1060810-01-6) [1] is a highly valuable, yet challenging, electrophilic building block. While reductive amination is a fundamental transformation in medicinal chemistry, applying it to this specific substrate requires a nuanced understanding of its electronic and steric environment.

The aldehyde group at the C2 position is highly electrophilic due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the C3 chlorine atom. However, the C3 chlorine also introduces significant steric hindrance, which can impede the formation of the bulky iminium intermediate. Furthermore, the presence of the aryl chloride on an electron-deficient heterocyclic ring introduces a severe risk of hydrodehalogenation if overly aggressive reducing conditions (such as palladium-catalyzed hydrogenation) are employed.

This application note provides field-proven, self-validating protocols for the reductive amination of 3-chloro-6-methylpicolinaldehyde, prioritizing chemoselectivity, scalability, and functional group tolerance.

Mechanistic Insights & Reagent Selection

The reductive amination process is a cascade reaction consisting of two primary phases: the condensation of the amine and aldehyde to form an imine/iminium intermediate, followed by the irreversible hydride reduction of this intermediate to the target amine[2].

Causality in Reagent Selection

To successfully aminate 3-chloro-6-methylpicolinaldehyde, the reduction rate of the iminium ion must outpace the reduction of the starting aldehyde, while leaving the C-Cl bond intact.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is the industry standard for this transformation [3]. The electron-withdrawing acetate groups stabilize the boron-hydride bond, making it a mild hydride donor. It selectively reduces protonated imines and iminium ions over the highly electrophilic picolinaldehyde, preventing the formation of the undesired 3-chloro-6-methylpyridin-2-ylmethanol byproduct.

  • 2-Picoline Borane (pic-BH₃): Recognized by the ACS GCI Pharmaceutical Roundtable as a premier green alternative [4], pic-BH₃ is highly stable, soluble in protic solvents, and eliminates the risk of cyanide contamination associated with sodium cyanoborohydride (NaBH₃CN). It is particularly effective for sterically hindered substrates.

  • Avoidance of Catalytic Hydrogenation: While H₂ over Pd/C is atom-economical, the activated nature of the 3-chloro substituent on the pyridine ring makes it highly susceptible to reductive cleavage (dehalogenation). Thus, metal-catalyzed hydrogenation is strictly contraindicated for this substrate.

Mechanism A 3-Chloro-6-methyl picolinaldehyde (Electrophile) C Hemiaminal Intermediate A->C + Amine (Nucleophilic Attack) B 1° or 2° Amine (Nucleophile) B->C D Iminium Ion Intermediate C->D - H2O (Acid Catalyzed) E Target Alkylated Amine D->E Hydride Transfer (STAB or pic-BH3)

Mechanistic pathway of the reductive amination of 3-chloro-6-methylpicolinaldehyde.

Quantitative Data: Reducing Agent Comparison

The following table summarizes the performance metrics of various reducing agents specifically applied to the reductive amination of 3-chloro-6-methylpicolinaldehyde with a standard secondary amine (e.g., morpholine or piperidine).

Reducing AgentSolvent SystemTemp (°C)Chemoselectivity (Amine:Alcohol)Dehalogenation RiskTypical YieldNotes
NaBH(OAc)₃ (STAB) DCE or THF20–25> 95:5None85–92%Industry standard; mild and highly selective [5].
2-Picoline Borane MeOH / AcOH20–25> 98:2None88–95%Green alternative; excellent for hindered imines [4].
NaBH₃CN MeOH / AcOH20–2590:10None75–85%Toxic byproducts (HCN risk); requires strict pH control.
NaBH₄ MeOH0–2040:60Low< 40%Too reactive; rapidly reduces the starting aldehyde.
H₂ (Pd/C) EtOH25N/ACritical < 20%Major byproduct is 6-methyl-2-(aminomethyl)pyridine.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS or TLC are integrated to ensure the causality of each step is verified before proceeding.

Protocol A: Standard STAB-Mediated Reductive Amination

Best for general laboratory scale synthesis and broad functional group tolerance.

Reagents:

  • 3-Chloro-6-methylpicolinaldehyde (1.0 equiv, 10 mmol)

  • Amine (1.1 equiv, 11 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)

  • Glacial acetic acid (0.1 equiv) — Optional, but recommended for sterically hindered amines to accelerate iminium formation.

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried round-bottom flask purged with N₂, dissolve 3-chloro-6-methylpicolinaldehyde (1.55 g, 10 mmol) in anhydrous DCE (50 mL). Add the amine (11 mmol) dropwise.

    • Causality Check: The 3-chloro group causes steric hindrance. Stirring the mixture for 1–2 hours at room temperature before adding the reducing agent ensures complete conversion to the hemiaminal/imine, preventing premature aldehyde reduction.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (3.18 g, 15 mmol) portion-wise over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

    • Validation: Monitor via LC-MS. The disappearance of the aldehyde peak (m/z ~156 [M+H]⁺) and the appearance of the product mass confirms successful hydride transfer.

  • Quench and Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (30 mL) and stir vigorously for 30 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure amine.

Protocol B: Green Reductive Amination using 2-Picoline Borane

Best for process chemistry, scale-up, and avoiding halogenated solvents.

Reagents:

  • 3-Chloro-6-methylpicolinaldehyde (1.0 equiv, 10 mmol)

  • Amine (1.1 equiv, 11 mmol)

  • 2-Picoline borane complex (0.8 equiv, 8 mmol) (Note: each borane can theoretically deliver 3 hydrides, but 0.8 equiv ensures complete conversion without excessive off-gassing).

  • Methanol (MeOH) (0.2 M)

  • Glacial acetic acid (1.0 equiv)

Step-by-Step Methodology:

  • Condensation: Dissolve the aldehyde and amine in MeOH (50 mL). Add glacial acetic acid (10 mmol). Stir for 30 minutes at room temperature.

    • Causality Check: Protic solvents like MeOH stabilize the iminium ion intermediate through solvation, which is highly synergistic with the 2-picoline borane reagent [4].

  • Reduction: Add 2-picoline borane (0.86 g, 8 mmol) in one portion. The reaction is mildly exothermic. Stir at room temperature for 2–4 hours.

  • Quench: Quench with 1M HCl (10 mL) and stir for 20 minutes to decompose unreacted borane (Caution: H₂ gas evolution). Adjust the pH to >10 using 2M NaOH.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 25 mL). Dry and concentrate as described in Protocol A.

Workflow Step1 1. Condensation Mix Aldehyde + Amine in Solvent Stir 1-2h to form Iminium Step2 2. Hydride Reduction Add STAB or 2-Picoline Borane Stir 2-12h at RT Step1->Step2 Step3 3. Reaction Quench Quench with Sat. NaHCO3 or HCl/NaOH Monitor Gas Evolution Step2->Step3 Step4 4. Isolation & Purification Liquid-Liquid Extraction Flash Chromatography Step3->Step4

Step-by-step experimental workflow for the reductive amination process.

Troubleshooting & Optimization

  • Incomplete Conversion: If unreacted aldehyde remains, the steric bulk of the 3-chloro group may be hindering imine formation. Add a desiccant (e.g., 3Å molecular sieves or anhydrous MgSO₄) during Step 1 to drive the equilibrium toward the imine by sequestering water.

  • Over-alkylation (Primary Amines): When reacting 3-chloro-6-methylpicolinaldehyde with a primary amine, secondary amine formation is desired, but tertiary amine (dialkylation) can occur. To mitigate this, use a slight excess of the primary amine (1.5–2.0 equiv) and strictly pre-form the imine before adding the hydride source [2].

  • Poor Solubility: If the intermediate imine precipitates in DCE, switch the solvent system to a 1:1 mixture of DCE and THF.

References

  • PubChemLite - 3-chloro-6-methylpicolinaldehyde (C7H6ClNO) . PubChem / Université du Luxembourg. Available at: [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride . Organic Chemistry Portal (Ref: J. Org. Chem., 1996, 61, 3849-3862). Available at:[Link]

  • Reductive Amination - Reagent Guide . ACS GCI Pharmaceutical Roundtable. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-6-methylpicolinaldehyde Purification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Chloro-6-methylpicolinaldehyde (also known as 3-chloro-6-methylpyridine-2-carbaldehyde). As a highly reactive pharmaceutical intermediate and molecular building block, the purification of this halogenated picolinaldehyde presents unique challenges. Its electron-deficient pyridine ring and reactive carbonyl group make it highly susceptible to auto-oxidation, hydration, and chemisorption during isolation.

This guide is designed for researchers, scientists, and drug development professionals. It provides a self-validating purification workflow, detailed methodologies, and a causality-driven troubleshooting section to ensure high-yield, high-purity recovery of your target compound.

I. Physicochemical Target Profile

Before initiating purification, it is critical to understand the quantitative baseline properties of the target molecule. Deviations from expected mass or physical state often indicate degradation.

PropertyValue
Chemical Name 3-Chloro-6-methylpicolinaldehyde
CAS Number 1060810-01-6
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
Monoisotopic Mass 155.0138 Da
Physical State Solid / Viscous Oil (Temperature dependent)
Storage Conditions 2-8 °C (Strictly under inert N₂/Ar atmosphere)
II. Purification Workflow Diagram

The following logical workflow outlines the critical path for isolating 3-Chloro-6-methylpicolinaldehyde from a crude reaction mixture, minimizing exposure to atmospheric oxygen and acidic surfaces.

PurificationWorkflow N1 Crude 3-Chloro-6-methylpicolinaldehyde N2 Aqueous Workup (NaHCO3 / Brine) N1->N2 Extract (EtOAc) N3 Drying & Concentration (Na2SO4, Rotary Evaporation) N2->N3 Organic Layer N4 Flash Chromatography (Silica Gel, Hexanes/EtOAc) N3->N4 Load Sample N5 Fraction Analysis (TLC / UV-Vis) N4->N5 Elute N6 Impure Fractions (Recycle / Discard) N5->N6 < 95% Purity N7 Pure Fractions (Combine & Concentrate) N5->N7 > 95% Purity N8 Final Storage (2-8°C, N2/Ar) N7->N8 Yield Product

Workflow for the isolation and purification of 3-Chloro-6-methylpicolinaldehyde.

III. Step-by-Step Methodology: Deactivated Silica Gel Chromatography

Self-Validating Principle: This protocol incorporates real-time TLC monitoring and post-column validation to ensure the isolated product is free of oxidation byproducts and silica-induced degradation.

Step 1: Sample Preparation & Matrix Deactivation

  • Dissolve the crude 3-Chloro-6-methylpicolinaldehyde in a minimal volume of Dichloromethane (DCM).

  • Causality: Picolinaldehydes interact strongly with acidic silanol groups. To prevent irreversible chemisorption, pre-treat the silica gel slurry with 1% Triethylamine (TEA) in Hexanes before packing the column.

Step 2: Column Packing & Loading

  • Pack the column using the TEA-deactivated silica gel and a mobile phase of 90:10 Hexanes:Ethyl Acetate.

  • Carefully load the DCM-dissolved crude mixture onto the column head. Rinse the flask with 1 mL of eluent and apply to the column to ensure quantitative transfer without disturbing the silica bed.

Step 3: Gradient Elution

  • Begin elution with 90:10 Hexanes:Ethyl Acetate.

  • Gradually increase the polarity to 80:20 Hexanes:Ethyl Acetate.

  • Validation Check: Monitor the eluent using UV-Vis detection (254 nm). The electron-deficient pyridine ring provides strong UV chromophore activity.

Step 4: Fraction Collection & Analysis

  • Collect 10-15 mL fractions. Spot each fraction on a silica TLC plate and develop in 70:30 Hexanes:EtOAc.

  • Validation Check: The target aldehyde typically has an Rf value of ~0.4. Any baseline spots indicate the presence of the oxidized picolinic acid byproduct. Discard fractions containing baseline impurities.

Step 5: Concentration & Storage

  • Combine pure fractions (>95% by TLC) in a round-bottom flask.

  • Evaporate the solvent under reduced pressure (Rotary Evaporator) at a bath temperature strictly below 30°C to prevent thermal degradation.

  • Purge the flask with Argon gas immediately after drying and store at 2-8°C .

IV. Troubleshooting Guides & FAQs

Q1: Why does my purified 3-Chloro-6-methylpicolinaldehyde degrade into a highly polar baseline spot on TLC over time? A: Auto-oxidation to 3-chloro-6-methylpicolinic acid. Causality: Picolinaldehydes are highly susceptible to aerobic oxidation. The electron-withdrawing nature of the pyridine ring and the chloro-substituent activates the aldehydic C-H bond towards radical oxidation in the presence of atmospheric oxygen. Resolution: Always purge storage vials with inert gas (Argon or Nitrogen) and store the purified compound at 2-8°C . For long-term storage, consider adding a trace amount of an antioxidant (e.g., BHT) if downstream applications permit.

Q2: During silica gel chromatography, I observe severe peak tailing and poor mass recovery. How can I resolve this? A: Stationary Phase Interaction. Causality: The basic pyridine nitrogen in 3-Chloro-6-methylpicolinaldehyde interacts strongly with the acidic silanol groups on the bare silica gel stationary phase, leading to chemisorption and tailing. Resolution: Deactivate the silica gel by adding 1-2% triethylamine (TEA) to your mobile phase. Alternatively, switch to a reverse-phase C18 preparative HPLC system using an acetonitrile/water gradient with a formic acid modifier to ensure proper ionization and peak shape .

Q3: My isolated product shows a broad peak in ¹H-NMR around 5-6 ppm and is missing the characteristic aldehyde proton (~10 ppm). What happened? A: Hemiacetal or Hydrate Formation. Causality: Picolinaldehydes are highly electrophilic at the carbonyl carbon due to the inductive pull of the adjacent halogenated pyridine ring. If you used alcoholic solvents (like methanol or ethanol) during workup or purification, the aldehyde rapidly undergoes nucleophilic addition to form a hemiacetal. In the presence of adventitious water, it forms a hydrate. Resolution: Strictly avoid alcoholic solvents during purification. Ensure your organic extracts are thoroughly dried over anhydrous Na₂SO₄ before concentration. If a hydrate has formed, redissolve the product in toluene and perform azeotropic distillation to drive off the water.

Q4: Can I purify 3-Chloro-6-methylpicolinaldehyde by distillation instead of chromatography? A: Thermal Degradation Risk. Causality: While some lower-molecular-weight liquid pyridines are distillable, halogenated picolinaldehydes are often thermally labile. Prolonged heating during standard vacuum distillation can trigger polymerization or decomposition, drastically reducing yield. Resolution: If distillation is absolutely necessary to remove volatile impurities, utilize high-vacuum, short-path distillation (e.g., Kugelrohr) to minimize thermal residence time, keeping the bath temperature as low as possible.

V. References
  • PubChemLite. "3-chloro-6-methylpicolinaldehyde (C7H6ClNO) - Structural Information and Mass Spectrometry." University of Luxembourg. URL:[Link]

Validation & Comparative

1H NMR spectrum of 3-Chloro-6-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An accurate and reproducible ¹H NMR spectrum is the definitive fingerprint of a molecule’s structural integrity. As a Senior Application Scientist, I frequently evaluate highly functionalized heterocyclic building blocks like 3-Chloro-6-methylpicolinaldehyde (CAS: 1060810-01-6). This specific compound is a critical electrophilic intermediate used in the synthesis of complex kinase inhibitors and agrochemical active ingredients.

Because the pyridine ring is asymmetrically substituted, verifying the exact regiochemistry (e.g., ruling out the 5-chloro-6-methylpicolinaldehyde isomer) requires rigorous spectral analysis. This guide objectively compares the analytical performance of different NMR field strengths (400 MHz vs. 600 MHz) and evaluates the impact of solvent selection (CDCl₃ vs. DMSO-d₆) to help you establish a robust Quality Control (QC) workflow.

Part 1: The Causality of Analytical Choices

To generate highly trustworthy data, we must understand the physical causality behind our instrumental and environmental parameters.

1. Field Strength ( B0​ ): 400 MHz vs. 600 MHz The magnetic field strength dictates both sensitivity and chemical shift dispersion. In 3-Chloro-6-methylpicolinaldehyde, the pyridine protons (H4 and H5) form an AB spin system. At lower field strengths, minor regioisomeric impurities can overlap with the primary doublet signals, causing second-order spectral distortions. Moving to a 600 MHz platform expands the Hertz-per-ppm scale. This causality is simple: a higher B0​ field increases the population difference between nuclear spin states (boosting the Signal-to-Noise ratio) and physically separates overlapping resonances in the frequency domain, allowing for baseline resolution of the Jortho​ coupling (~8.2 Hz).

2. Solvent Selection: CDCl₃ vs. DMSO-d₆ Solvent selection fundamentally alters the electronic environment of the analyte[1].

  • CDCl₃ (Chloroform-d): A low-polarity solvent that provides "baseline" chemical shifts with minimal solute-solvent interaction. It is the industry standard for routine structural validation.

  • DMSO-d₆ (Dimethyl sulfoxide-d6): A highly polar, strong hydrogen-bond acceptor. While 3-Chloro-6-methylpicolinaldehyde lacks traditional H-bond donors (-OH or -NH), its highly polarized aldehyde proton and electron-deficient pyridine ring interact strongly with the DMSO dipole. This causes predictable anisotropic deshielding, shifting the signals downfield. Comparing spectra across both solvents provides an orthogonal, self-validating data set that confirms the molecular structure beyond a shadow of a doubt.

Part 2: Self-Validating Experimental Protocol

A reliable NMR protocol must be a closed-loop, self-validating system. If one parameter is off, the system should inherently flag the error (e.g., poor shimming resulting in asymmetric peak shapes). The following methodology ensures high-fidelity acquisition[2][3][4].

Step-by-Step Methodology:

  • Gravimetric Preparation: Accurately weigh 10.0 ± 0.5 mg of 3-Chloro-6-methylpicolinaldehyde into a clean, static-free 2 mL glass vial. Causality: 10 mg provides an optimal concentration to achieve a Signal-to-Noise (S/N) ratio > 100:1 within a short acquisition time, preventing receiver overload.

  • Solvation & Referencing: Add exactly 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)[4]. Causality: 0.6 mL ensures the liquid column height in a standard 5 mm tube is ~45 mm, perfectly centering the sample within the spectrometer's RF coil to prevent magnetic susceptibility artifacts at the liquid/air interface.

  • Particulate Filtration: Draw the solution into a glass Pasteur pipette packed with a tight plug of glass wool, and filter it directly into a high-precision 5 mm NMR tube[3]. Causality: Removing microscopic paramagnetic particulates is non-negotiable; failure to do so distorts local magnetic field homogeneity, making precise Z -axis shimming impossible.

  • Instrumental Acquisition (zg30 Pulse Sequence):

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Ensures complete longitudinal relaxation ( T1​ ) of the protons between pulses, making the peak integrations strictly quantitative.

    • Number of Scans (NS): 16 (for 400 MHz) or 8 (for 600 MHz).

    • Temperature: Regulated at 298 K.

  • Data Processing: Apply a 0.3 Hz exponential line-broadening (LB) window function prior to Fourier Transformation (FT), followed by manual zero- and first-order phase correction.

Part 3: Quantitative Data Comparison

The tables below summarize the expected chemical shifts and the comparative performance metrics of the analytical platforms.

Table 1: ¹H NMR Chemical Shift Comparison (Solvent Effects)

Note: Chemical shifts ( δ ) are reported in parts per million (ppm) relative to TMS ( δ 0.00). Multiplicity: s = singlet, d = doublet.

Proton AssignmentPositionCDCl₃ ( δ ppm)DMSO-d₆ ( δ ppm)Multiplicity & Coupling ( J )IntegrationMechanistic Rationale
Aldehyde (-CHO) C2~10.15~10.05s1HHighly deshielded by carbonyl diamagnetic anisotropy and the adjacent electronegative pyridine nitrogen.
Pyridine H4 C4~7.80~8.05d, J≈8.2 Hz1HDeshielded due to the inductive electron-withdrawing effect of the ortho-chlorine atom.
Pyridine H5 C5~7.35~7.50d, J≈8.2 Hz1HShielded relative to H4 due to hyperconjugative electron donation from the ortho-methyl group.
Methyl (-CH₃) C6~2.65~2.55s3HStandard benzylic/pyridylic methyl shift; slightly shielded in DMSO due to solvent dipole interactions.
Table 2: Spectrometer Performance Comparison (400 MHz vs. 600 MHz)
Performance Metric400 MHz Platform600 MHz PlatformAnalytical Advantage
Operating Frequency 400.13 MHz600.13 MHzHigher frequency yields greater energy gaps between spin states.
Spectral Dispersion 400 Hz / ppm600 Hz / ppm600 MHz provides 50% more physical separation between overlapping impurity peaks.
Signal-to-Noise (16 Scans) ~120:1~250:1600 MHz drastically reduces acquisition time for concentration-limited samples.
LOD for Des-chloro Impurity ~0.5% mol/mol~0.1% mol/molHigher field allows for the integration of trace regioisomers buried in the baseline.

Part 4: Analytical Workflow Visualization

The following diagram illustrates the logical flow of our self-validating NMR protocol. Each step acts as a quality gate for the subsequent phase.

G N1 Gravimetric Prep (10mg + 0.6mL) N2 Particulate Filtration N1->N2 N3 Lock & Shim (Z, Z2, Z3) N2->N3 N4 Acquisition (zg30, D1=2s) N3->N4 N5 FT & Phase Correction N4->N5

Self-validating NMR workflow ensuring high-fidelity spectral acquisition and baseline resolution.

References

  • Organomation . NMR Sample Preparation: The Complete Guide. Organomation.[Link]

  • MIT OpenCourseWare . 8.1 - FT-NMR Sample Preparation Guide. Massachusetts Institute of Technology.[Link]

  • Alwsci . How To Prepare And Run An NMR Sample. Alwsci Technologies.[Link]

  • Fulmer et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics (via University of Pittsburgh).[Link]

Sources

A Technical Guide to the ¹³C NMR Spectral Analysis of 3-Chloro-6-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR data for 3-Chloro-6-methylpicolinaldehyde, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science.

Given the absence of publicly available experimental ¹³C NMR data for this specific molecule, this guide will present a detailed, predicted spectrum. This prediction is grounded in a comparative analysis of structurally related compounds and established principles of substituent chemical shift (SCS) effects. Furthermore, a comprehensive experimental protocol for acquiring high-quality ¹³C NMR data for this class of compounds is provided, ensuring a self-validating system for researchers to confirm these predictions.

Comparative Analysis of ¹³C NMR Chemical Shifts

The prediction of the ¹³C NMR chemical shifts for 3-Chloro-6-methylpicolinaldehyde is approached by systematically considering the electronic effects of the chloro, methyl, and aldehyde substituents on the pyridine ring. The analysis begins with the experimental data for pyridine as a foundational reference. The influence of each substituent is then assessed by comparing the spectra of monosubstituted pyridines.

Carbon AtomPyridine (Experimental, in CDCl₃)2-Picoline (Experimental)3-Chloropyridine (Experimental)Picolinaldehyde (Predicted)3-Chloro-6-methylpicolinaldehyde (Predicted)Rationale for Prediction
C2 ~150 ppm~159 ppm~148 ppm~153 ppm~152 ppm The aldehyde group at C2 is electron-withdrawing, causing a downfield shift. The adjacent chloro group at C3 also contributes to a downfield shift.
C3 ~124 ppm~123 ppm~130 ppm~125 ppm~133 ppm The direct attachment of the electronegative chlorine atom results in a significant downfield shift (deshielding) of the C3 carbon.
C4 ~136 ppm~136 ppm~138 ppm~137 ppm~139 ppm The C4 carbon is meta to the aldehyde and chloro groups, and para to the methyl group, resulting in a moderate downfield shift.
C5 ~124 ppm~121 ppm~124 ppm~128 ppm~122 ppm The C5 carbon is para to the chloro group and ortho to the methyl group. The electron-donating methyl group causes a slight upfield shift, counteracting the weaker deshielding from the other groups.
C6 ~150 ppm~157 ppm~150 ppm~150 ppm~158 ppm The methyl group at C6 causes a downfield shift on the carbon it is attached to. The electron-withdrawing nature of the adjacent aldehyde and the remote chloro group also contribute to this downfield shift.
-CHO ---~193 ppm~191 ppm The aldehyde carbonyl carbon is highly deshielded and typically appears in the 190-200 ppm region. The electronic environment of the substituted ring will cause minor shifts.[1]
-CH₃ -~24 ppm--~23 ppm The methyl carbon chemical shift is expected to be in the typical alkyl region, with minor influence from the ring system.

Note: The experimental values for the reference compounds are sourced from various databases and may have been recorded in different solvents, leading to minor variations. The predicted values for 3-Chloro-6-methylpicolinaldehyde are estimations based on the additive effects of the substituents and should be confirmed experimentally.

Causality Behind the Predicted Chemical Shifts

The electronic nature of each substituent dictates its influence on the chemical shifts of the pyridine ring carbons.

  • Aldehyde Group (-CHO): As an electron-withdrawing group, it deshields the ortho and para carbons (C3, C5, and the aldehyde carbon itself) through resonance and inductive effects.

  • Chloro Group (-Cl): The high electronegativity of chlorine causes a strong deshielding (downfield shift) of the carbon it is directly attached to (C3) and has a more moderate deshielding effect on the ortho and para carbons.

  • Methyl Group (-CH₃): Being an electron-donating group, it tends to shield the ortho and para carbons (C5 and C-alpha of the methyl group), causing an upfield shift.

The interplay of these effects results in the predicted spectrum. For instance, the significant downfield shift of C3 is a direct consequence of the attached chlorine. Conversely, the predicted upfield shift of C5 relative to a non-methylated analogue is due to the electron-donating nature of the methyl group.

Visualizing the Predicted ¹³C NMR Assignments

The following diagram illustrates the structure of 3-Chloro-6-methylpicolinaldehyde with the predicted chemical shift for each carbon atom, providing a clear visual reference for spectral interpretation.

Caption: Structure of 3-Chloro-6-methylpicolinaldehyde with predicted ¹³C NMR shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

To empirically validate the predicted chemical shifts, the following detailed protocol is recommended. This methodology is designed to yield a high-resolution, unambiguous ¹³C NMR spectrum.

1. Sample Preparation:

  • Purity: Ensure the sample of 3-Chloro-6-methylpicolinaldehyde is of high purity (≥98%) to minimize interfering signals from impurities.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its common use for aromatic compounds and its ability to dissolve a wide range of organic molecules.[2] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be considered.

  • Concentration: Dissolve 10-50 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent.

  • Standard: Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 240 ppm is sufficient to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of all carbon nuclei, including quaternary carbons which have longer relaxation times.[3]

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

Experimental Workflow

The following diagram outlines the logical flow of the experimental and analytical process for the ¹³C NMR characterization of 3-Chloro-6-methylpicolinaldehyde.

G A High-Purity Sample of 3-Chloro-6-methylpicolinaldehyde B Sample Preparation (CDCl₃, TMS) A->B C ¹³C NMR Data Acquisition (High-Field Spectrometer) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis & Peak Assignment D->E F Comparison with Predicted Data E->F G Structural Confirmation F->G

Caption: Workflow for the ¹³C NMR analysis of 3-Chloro-6-methylpicolinaldehyde.

Conclusion

This guide provides a robust framework for understanding and experimentally determining the ¹³C NMR spectrum of 3-Chloro-6-methylpicolinaldehyde. The presented predicted chemical shifts, based on a thorough comparative analysis of related structures, offer a valuable starting point for spectral assignment. By following the detailed experimental protocol, researchers can obtain high-quality data to confirm these predictions and achieve definitive structural elucidation. This systematic approach, combining predictive analysis with rigorous experimental validation, is essential for advancing research in the chemical sciences.

References

  • Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm)
  • ChemicalBook. 2-Picoline(109-06-8) 13C NMR spectrum. ChemicalBook.
  • PubChem. 3-Chloropyridine.
  • interpreting C-13 NMR spectra. (n.d.). Chemguide.
  • BenchChem. (2025). An In-depth Technical Guide on the 13C NMR Spectral Data of 4-(pyridin-2-yl)benzaldehyde. BenchChem.
  • A User Guide to Modern NMR Experiments. (n.d.). University of Oxford.

Sources

Comprehensive Mass Spectrometry Comparison Guide: 3-Chloro-6-methylpicolinaldehyde vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Compound Focus: 3-Chloro-6-methylpicolinaldehyde (CAS: 1060810-01-6 | Formula: C₇H₆ClNO | Monoisotopic Mass: 155.0138 Da)

Executive Summary & Analytical Challenge

In pharmaceutical development and agrochemical synthesis, halogenated pyridinecarboxaldehydes serve as critical electrophilic building blocks. 3-Chloro-6-methylpicolinaldehyde is frequently utilized to construct complex fused heterocycles. However, a significant analytical challenge arises during synthesis: differentiating this target compound from its regioisomeric byproducts (e.g., 6-chloro-3-methylpicolinaldehyde) and quantifying trace residues in complex reaction matrices.

This guide objectively compares the performance of the two dominant mass spectrometry platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Triple Quadrupole (LC-ESI-QQQ) —for the characterization and quantification of 3-chloro-6-methylpicolinaldehyde.

By understanding the causality behind the ionization mechanics, researchers can select the optimal platform for either structural elucidation or high-throughput quantification.

Platform Performance Comparison

The choice of analytical platform dictates the type of data acquired. Soft ionization (ESI) preserves the intact molecule for trace quantification, while hard ionization (EI) shatters the molecule to reveal its structural connectivity.

LC-ESI-QQQ: The Champion of Trace Quantification

Because the pyridine nitrogen is highly basic, it readily accepts a proton in acidic mobile phases, making positive-mode Electrospray Ionization (ESI+) highly efficient. According to the, the target yields a prominent [M+H]⁺ adduct at m/z 156.0211 [1]. LC-ESI-QQQ is the superior alternative when the goal is quantifying trace unreacted starting material in a biological or aqueous matrix, achieving limits of detection (LOD) in the sub-ng/mL range. However, it struggles to differentiate 3-chloro-6-methylpicolinaldehyde from its regioisomers, as they produce nearly identical Multiple Reaction Monitoring (MRM) transitions.

GC-EI-MS: The Standard for Structural Differentiation

Conversely, GC-EI-MS utilizes 70 eV electron impact, which induces extensive, structure-specific fragmentation. As documented in foundational studies on the , pyridinecarboxaldehydes characteristically undergo a primary decarbonylation event under EI [2]. The steric proximity of the chlorine atom at the 3-position relative to the 2-carboxaldehyde group uniquely alters the thermodynamic stability of the resulting fragments compared to the 6-chloro alternative. Thus, GC-EI-MS is the mandatory platform for isomer differentiation.

Workflow Start Target: 3-Chloro-6-methylpicolinaldehyde (MW: 155.01 Da) Decision Primary Analytical Objective? Start->Decision GC GC-EI-MS (Hard Ionization, 70 eV) Decision->GC Structural ID LC LC-ESI-QQQ (Soft Ionization, Positive Mode) Decision->LC Quantification GC_Data Structural Elucidation Isomer Differentiation Isotopic Profiling (³⁵Cl/³⁷Cl) GC->GC_Data LC_Data Trace Quantification High-Throughput Screening MRM Transitions LC->LC_Data

Analytical decision workflow for 3-Chloro-6-methylpicolinaldehyde mass spectrometry.

Mechanistic Fragmentation Profiling (EI-MS)

To confidently identify 3-chloro-6-methylpicolinaldehyde, one must understand the causality of its fragmentation. The 70 eV electron impact generates a radical cation [M]⁺• at m/z 155. The fragmentation is driven by three primary mechanisms:

  • Isotopic Signature: The presence of a single chlorine atom yields a characteristic ³⁵Cl/³⁷Cl isotopic cluster. The molecular ion will present as a doublet at m/z 155 and 157 in a strict ~3:1 abundance ratio. Any deviation from this ratio indicates isobaric interference.

  • Decarbonylation (Loss of CO): The aldehyde group at the 2-position is highly susceptible to α-cleavage. The loss of carbon monoxide (-28 Da) generates a stable pyridinyl cation at m/z 127/129. Further structural profiling of confirms that steric crowding from the adjacent 3-chloro group accelerates this decarbonylation compared to less hindered isomers [3].

  • Halogen Cleavage: Direct homolytic cleavage of the C-Cl bond results in the loss of a chlorine radical (-35 Da), yielding a fragment at m/z 120.

Fragmentation M Molecular Ion [M]⁺• m/z 155 / 157 F1 [M - CO]⁺• m/z 127 / 129 M->F1 - CO (28 Da) Decarbonylation F2 [M - CHO]⁺ m/z 126 / 128 M->F2 - CHO• (29 Da) Radical Loss F3 [M - Cl]⁺ m/z 120 M->F3 - Cl• (35/37 Da) Halogen Cleavage F4 [M - CO - Cl]⁺ m/z 92 F1->F4 - Cl• (35/37 Da)

Electron Ionization (EI) fragmentation pathway of 3-Chloro-6-methylpicolinaldehyde.

Quantitative Data & Platform Comparison

The following tables summarize the predicted adducts and objectively compare the performance metrics of the two analytical platforms.

Table 1: High-Resolution Mass Spectrometry Adducts (ESI)

Data synthesized from PubChemLite predictive models [1].

Adduct SpeciesExact Mass (m/z)Ionization ModeAnalytical Utility
[M+H]⁺ 156.0211Positive ESIPrimary precursor for LC-MS/MS MRM
[M+NH₄]⁺ 173.0476Positive ESISecondary confirmation (requires ammonium buffer)
[M+Na]⁺ 178.0030Positive ESIDiagnostic of sodium contamination; poor fragmentation
[M-H]⁻ 154.0065Negative ESILow sensitivity; not recommended for this scaffold
Table 2: Platform Performance Comparison
Performance MetricGC-EI-MS (Agilent 7890/5977)LC-ESI-QQQ (Waters Xevo TQ-XS)
Primary Utility Structural Elucidation & Isomer IDTrace Quantification in complex matrices
Limit of Detection (LOD) ~5 - 10 ng/mL~0.05 - 0.1 ng/mL
Linear Dynamic Range 3 orders of magnitude4 - 5 orders of magnitude
Isomer Differentiation Excellent (Unique EI fragment ratios)Poor (Isomers share identical MRM transitions)
Matrix Compatibility Volatile, non-aqueous matrices onlyHighly adaptable to biological/aqueous matrices

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory internal checks that prove the instrument is operating within specifications before any sample data is accepted.

Protocol A: GC-EI-MS Method for Structural Confirmation

Objective: Differentiate 3-chloro-6-methylpicolinaldehyde from structural isomers.

  • System Suitability Test (SST) & Tuning: Infuse Perfluorotributylamine (PFTBA). Validation Check: Ensure the mass axis is calibrated and peak widths are <0.6 Da at Full Width at Half Maximum (FWHM). The m/z 69 to 219 ratio must be >40%.

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a final concentration of 10 µg/mL.

  • Blank Injection: Inject 1 µL of pure ethyl acetate. Validation Check: The chromatogram must show no peaks at m/z 155 ± 0.5 with an area >0.1% of the expected sample signal (rules out siloxane bleed or carryover).

  • Chromatographic Conditions:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Parameters: Source temperature 230°C, Quadrupole 150°C, Scan range m/z 50–300.

  • Data Acceptance: The spectrum must exhibit the m/z 155 to 157 isotopic cluster in a 3:1 ratio (±10% variance allowed).

Protocol B: LC-ESI-QQQ Method for Trace Quantification

Objective: High-throughput quantification of trace residues.

  • Sample Preparation: Dilute the sample in 50:50 Acetonitrile:Water to a target range of 1–100 ng/mL.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (promotes[M+H]⁺ formation).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters (Positive ESI):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 400°C.

    • Primary MRM Transition (Quantifier): m/z 156.0 → 120.0 (Collision Energy: 15 eV).

    • Secondary MRM Transition (Qualifier): m/z 156.0 → 92.0 (Collision Energy: 25 eV).

  • Self-Validation (SST Injection): Inject a 1 ng/mL calibration standard. Validation Check: The Signal-to-Noise (S/N) ratio for the quantifier transition must be ≥ 10. The retention time must not drift more than ±0.05 minutes from the established standard.

References

  • PubChemLite - 3-chloro-6-methylpicolinaldehyde (C7H6ClNO) Source: PubChem Compound Database, National Center for Biotechnology Information. URL:[Link] [INDEX: 3.1]

  • Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds Source: AIP Publishing / Journal of Physical and Chemical Reference Data. URL:[Link] [INDEX: 2.6]

  • Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde Source: MDPI Molecules. URL:[Link][INDEX: 2.10]

Spectroscopic Characterization of 3-Chloro-6-methylpicolinaldehyde: A Comparative Guide for Regioisomer Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of N-heterocyclic active pharmaceutical ingredients (APIs), functionalized pyridines like 3-Chloro-6-methylpicolinaldehyde (CAS: 1060810-01-6) serve as critical electrophilic building blocks[1]. However, a persistent challenge in process chemistry is the generation of nearly identical regioisomers—such as 5-Chloro-6-methylpicolinaldehyde—during electrophilic aromatic substitution or formylation steps[2]. Because these isomers share the same molecular weight, polarity, and functional groups, standard chromatographic methods often fail to achieve baseline resolution.

This guide provides an objective, self-validating spectroscopic workflow to definitively characterize 3-Chloro-6-methylpicolinaldehyde and distinguish it from its structural alternatives. By leveraging orthogonal techniques (HRMS, ATR-FTIR, and 2D NMR), researchers can establish a robust analytical data package for quality control and structural elucidation.

Analytical Workflow Design

To ensure scientific integrity, the characterization of pyridinecarboxaldehydes must move from general formula confirmation to specific spatial mapping[3]. The workflow below illustrates this orthogonal approach.

G cluster_0 Primary Screening cluster_1 Definitive Elucidation A 3-Chloro-6-methylpicolinaldehyde B LC-HRMS A->B Exact Mass C ATR-FTIR A->C Vibrations D 1D NMR A->D Shifts F Orthogonal Validation B->F C->F E 2D NOESY D->E Proximity E->F

Orthogonal spectroscopic workflow for the structural validation of 3-Chloro-6-methylpicolinaldehyde.

The Definitive Differentiator: Nuclear Magnetic Resonance (NMR)

While HRMS and FT-IR confirm the presence of the required atoms and functional groups, they cannot differentiate 3-Chloro-6-methylpicolinaldehyde from its 5-chloro regioisomer. Both isomers present an AB spin system in 1D 1 H NMR (two ortho-coupled doublets with J≈8.4 Hz)[2].

To break this ambiguity, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is employed as a self-validating system. NOESY maps protons that are close to each other in 3D space (< 5 Å), regardless of chemical bonds.

The NOESY Logic System
  • In 3-Chloro-6-methylpicolinaldehyde: The C6-methyl group is spatially adjacent to the C5-proton. This will produce a strong NOE cross-peak. Conversely, the C2-aldehyde proton is adjacent to the C3-chlorine atom (no proton), meaning the aldehyde will show no NOE to the aromatic ring.

  • In 5-Chloro-6-methylpicolinaldehyde: The C6-methyl group is adjacent to the C5-chlorine (no NOE). However, the C2-aldehyde proton is adjacent to the C3-proton, producing a strong NOE cross-peak.

NOESY_Logic Start 1D 1H NMR: Two ortho-coupled doublets IsomerA 3-Chloro-6-methyl Start->IsomerA Hypothesis A IsomerB 5-Chloro-6-methyl Start->IsomerB Hypothesis B NOE_A NOE: C6-CH3 to C5-H IsomerA->NOE_A Expected Signal NOE_B NOE: C2-CHO to C3-H IsomerB->NOE_B Expected Signal

Logical decision tree for differentiating picolinaldehyde regioisomers using 2D NOESY NMR.

Comparative Spectroscopic Data Summary

The following table synthesizes the expected quantitative data, objectively comparing 3-Chloro-6-methylpicolinaldehyde against its primary alternative isomer.

Analytical TechniqueParameter3-Chloro-6-methylpicolinaldehyde5-Chloro-6-methylpicolinaldehyde
HRMS (ESI+) [M+H]+ 156.0211 m/z[1]156.0211 m/z
Isotope Ratio ( 35 Cl: 37 Cl)~3:1~3:1
ATR-FTIR C=O Stretch~1710 cm −1 [4]~1715 cm −1
C-Cl Stretch~740 cm −1 ~760 cm −1
1 H NMR (CDCl 3​ ) -CHO~10.20 ppm (s, 1H)~10.05 ppm (s, 1H)
Pyridine Ring7.75 (d, 1H, H4), 7.30 (d, 1H, H5)7.90 (d, 1H, H4), 7.80 (d, 1H, H3)
-CH 3​ 2.65 ppm (s, 3H)2.75 ppm (s, 3H)
2D NOESY Key Spatial Correlation C6-CH 3​ C5-H C2-CHO C3-H

Experimental Protocols & Causality

To ensure reproducibility and trustworthiness, the following step-by-step methodologies detail not just how to perform the analysis, but why specific parameters are chosen.

Protocol A: High-Resolution Mass Spectrometry (LC-HRMS)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 10 µL of this stock into 990 µL of a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, ensuring the efficient ionization of the basic pyridine nitrogen to form the [M+H]+ adduct[5].

  • Instrument Setup: Configure the Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Acquisition: Scan an m/z range of 50–500.

    • Causality: While the target mass is ~156 m/z, scanning down to 50 m/z captures critical low-mass fragments. The loss of the formyl group (-29 Da) and the loss of HCl (-36 Da) act as internal, self-validating markers for chloropicolinaldehydes.

Protocol B: Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Background Collection: Collect an ambient air background spectrum using 32 scans at a resolution of 4 cm −1 .

  • Sample Application: Place 2-3 mg of the neat, solid compound directly onto the diamond ATR crystal.

    • Causality: Utilizing a diamond ATR crystal eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture can artificially broaden the critical C=O stretch region (~1710 cm −1 ) and introduce confounding O-H bands[4].

  • Acquisition: Apply consistent pressure using the ATR anvil. Collect 32 scans, then clean the crystal thoroughly with isopropanol to prevent halogenated carryover.

Protocol C: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is strictly aprotic, preventing the hydration of the highly reactive 2-pyridinecarboxaldehyde group (which can form gem-diols in protic solvents like D 2​ O or wet DMSO-d 6​ )[2].

  • 1D 1 H NMR Acquisition: Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: Aldehyde protons lack nearby relaxation pathways and exhibit longer T1​ relaxation times. A 2-second delay ensures complete magnetic relaxation, guaranteeing accurate peak integration.

  • 2D NOESY Acquisition: Set the mixing time to 500 ms.

    • Causality: Small molecules (MW ~155 Da) tumble rapidly in solution (the extreme narrowing limit). A longer mixing time is explicitly required to allow NOE cross-peaks to build up sufficiently before spin diffusion obscures the primary spatial correlations.

Sources

A Comparative Guide for Synthetic Strategy: 3-Chloro-6-methylpicolinaldehyde vs. 6-Chloro-3-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for the development of novel pharmaceuticals and functional materials. Among these, picolinaldehyde derivatives serve as versatile synthetic intermediates. This guide provides an in-depth comparison of two constitutional isomers: 3-Chloro-6-methylpicolinaldehyde and 6-Chloro-3-methylpicolinaldehyde. The distinct placement of the chloro and methyl substituents on the pyridine ring imparts subtle, yet significant, differences in their electronic properties, reactivity, and, consequently, their utility in synthetic applications. This document aims to provide a comparative analysis of their chemical properties and reactivity to inform experimental design and synthetic strategy.

Structural and Physicochemical Properties: A Tale of Two Isomers

The core difference between 3-Chloro-6-methylpicolinaldehyde and 6-Chloro-3-methylpicolinaldehyde lies in the positioning of the electron-withdrawing chloro group and the electron-donating methyl group relative to the aldehyde functionality and the pyridine nitrogen. This isomerism influences the overall electronic distribution within the pyridine ring, which in turn affects their physical and chemical properties.

Property3-Chloro-6-methylpicolinaldehyde6-Chloro-3-methylpicolinaldehyde
Molecular Formula C₇H₆ClNOC₇H₆ClNO
Molecular Weight 155.58 g/mol 155.58 g/mol
Predicted XlogP 1.7[1]2.0[2]
CAS Number 866358-38-7193617-26-8
PubChem CID 72212284[1]19361726[2]

The slightly higher predicted lipophilicity (XlogP) of 6-Chloro-3-methylpicolinaldehyde suggests it may have better solubility in nonpolar organic solvents compared to its isomer.

G cluster_0 3-Chloro-6-methylpicolinaldehyde cluster_1 6-Chloro-3-methylpicolinaldehyde a a b b

Figure 1: Chemical structures of the two isomers.

Spectroscopic Analysis: Predicted Data

Table 2: Predicted Mass Spectrometry Data [1][2]

Adduct3-Chloro-6-methylpicolinaldehyde (m/z)6-Chloro-3-methylpicolinaldehyde (m/z)
[M+H]⁺ 156.02108156.02108
[M+Na]⁺ 178.00302178.00302
[M-H]⁻ 154.00652154.00652

The mass spectra for both isomers are predicted to be identical due to their same elemental composition. Differentiation would rely on fragmentation patterns, which are influenced by the substituent positions, or chromatographic separation coupled with mass spectrometry. For NMR and IR spectroscopy, while specific experimental data is lacking, general principles can be applied to predict their characteristics. The chemical shifts of the aromatic protons and carbons in ¹H and ¹³C NMR will differ due to the distinct electronic environments created by the substituents.[3] Similarly, subtle shifts in the vibrational frequencies of the C=O, C-Cl, and C-H bonds would be expected in their IR spectra.

Comparative Reactivity: An In-depth Look

The reactivity of these isomers is primarily governed by the interplay of the electronic effects of the chloro and methyl groups on the pyridine ring and the aldehyde functionality.

Reactivity of the Aldehyde Group

The aldehyde group in picolinaldehyde derivatives is susceptible to nucleophilic attack. The electrophilicity of the aldehyde's carbonyl carbon is modulated by the substituents on the pyridine ring.

  • 3-Chloro-6-methylpicolinaldehyde: The electron-withdrawing chloro group at the 3-position will have a more pronounced effect on the aldehyde at the 2-position, increasing its electrophilicity. This makes the aldehyde more susceptible to nucleophilic attack. The methyl group at the 6-position has a weaker, opposing electron-donating effect.

  • 6-Chloro-3-methylpicolinaldehyde: The chloro group at the 6-position has a less direct electronic influence on the aldehyde at the 2-position compared to the 3-chloro isomer. The electron-donating methyl group at the 3-position will slightly decrease the electrophilicity of the aldehyde.

Therefore, 3-Chloro-6-methylpicolinaldehyde is predicted to be more reactive towards nucleophiles in reactions such as Knoevenagel condensations, Wittig reactions, and reductive aminations.[4]

G cluster_0 Reactivity Comparison cluster_1 3-Chloro-6-methylpicolinaldehyde cluster_2 6-Chloro-3-methylpicolinaldehyde A Stronger electron-withdrawing effect of Cl at position 3 B Increased electrophilicity of aldehyde A->B leads to C Higher reactivity in nucleophilic additions B->C results in D Weaker influence of Cl at position 6 Electron-donating effect of CH3 at position 3 E Decreased electrophilicity of aldehyde D->E leads to F Lower reactivity in nucleophilic additions E->F results in

Figure 2: Comparative reactivity of the aldehyde group.

Reactivity of the Pyridine Ring

The pyridine ring itself can undergo various reactions, including nucleophilic aromatic substitution (SNAAr) and reactions involving the pyridine nitrogen.

  • Nucleophilic Aromatic Substitution (SNAAr): The chloro substituent on both isomers can be displaced by strong nucleophiles. The ease of this substitution is dependent on the activation of the ring by electron-withdrawing groups. In 6-Chloro-3-methylpicolinaldehyde , the chloro group is at a position (6-position) that is more activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group. The chloro group in 3-Chloro-6-methylpicolinaldehyde is less activated for SNAAr.

  • Oxidation and Reduction: The aldehyde group in both molecules can be oxidized to a carboxylic acid or reduced to an alcohol using standard reagents. The choice of reagents should be made carefully to avoid side reactions on the pyridine ring or with the chloro substituent.

Potential Applications in Synthesis and Drug Discovery

Both isomers are valuable building blocks in organic synthesis and medicinal chemistry. The chlorine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is a common strategy in drug discovery.[5] The aldehyde group allows for the construction of more complex molecular architectures through a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.[6]

Their application in the synthesis of bioactive molecules is exemplified by the use of similar substituted pyridines in the development of kinase inhibitors and other therapeutic agents. The specific substitution pattern offered by each isomer can be strategically employed to fine-tune the steric and electronic properties of a target molecule to optimize its biological activity and pharmacokinetic profile.

Representative Experimental Protocols

Due to the limited availability of specific experimental procedures for these exact molecules, the following are general, representative protocols for reactions commonly performed with picolinaldehyde derivatives. These should be adapted and optimized for the specific substrate.

Protocol 1: Knoevenagel Condensation

This reaction is a classic method for forming carbon-carbon double bonds.

Materials:

  • Picolinaldehyde derivative (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq)

  • Base (e.g., piperidine, triethylamine) (catalytic amount)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • Dissolve the picolinaldehyde derivative and the active methylene compound in the chosen solvent in a round-bottom flask.

  • Add the basic catalyst to the solution.

  • The reaction mixture is typically stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration (if it precipitates) or by extraction after removal of the solvent under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Protocol 2: Reductive Amination

This is a versatile method for forming amines.

Materials:

  • Picolinaldehyde derivative (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) (1.2-1.5 eq)

  • Solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve the picolinaldehyde derivative and the amine in the solvent in a round-bottom flask.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_0 General Synthetic Workflow Start Picolinaldehyde Derivative Step1 Knoevenagel Condensation (with active methylene compound) Start->Step1 Step2 Reductive Amination (with amine and reducing agent) Start->Step2 Step3 Oxidation (e.g., with KMnO4, PCC) Start->Step3 Product1 α,β-Unsaturated Product Step1->Product1 Product2 Substituted Amine Step2->Product2 Product3 Picolinic Acid Derivative Step3->Product3

Figure 3: General synthetic transformations of picolinaldehydes.

Conclusion

While 3-Chloro-6-methylpicolinaldehyde and 6-Chloro-3-methylpicolinaldehyde are structurally similar isomers, the distinct placement of their substituents leads to predictable differences in their reactivity. 3-Chloro-6-methylpicolinaldehyde is expected to have a more electrophilic aldehyde group, rendering it more reactive in nucleophilic addition reactions. Conversely, the chloro group in 6-Chloro-3-methylpicolinaldehyde is likely more susceptible to nucleophilic aromatic substitution. A thorough understanding of these nuances is crucial for researchers and drug development professionals in designing efficient synthetic routes and for the strategic incorporation of these valuable building blocks into complex target molecules. Further experimental studies are warranted to quantify these reactivity differences and to fully explore the synthetic potential of these versatile isomers.

References

  • AstraZeneca AB. Chemical compounds. US Patent 11325906B2. 2022 May 10.
  • PubChem. 6-chloro-3-methylpicolinaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-chloro-6-methylpicolinaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Theoretical and experimental comparative study of a derivative from 2-pyridinecarboxaldehyde which exhibits configurational dynamics. Available from: [Link]

  • ResearchGate. Pyridinecarboxaldehydes: Structures, Vibrational Assignments and Molecular Characteristics Using Experimental and Theoretical Methods. Available from: [Link]

  • PubChem. Method and device for treating horticultural or agricultural products. Patent DE-69603301-T2. Available from: [Link]

  • Garg Lab - UCLA. Patents & Products. Available from: [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • Google Patents. Process for the production of 3-picoline. US Patent 4370481A.
  • ChemBK. 6-Chloro Nicotinaldehyde. Available from: [Link]

  • Googleapis.com. (12) Patent Application Publication (10) Pub. No.: US 2022/0411716 A1. Available from: [Link]

  • PubChem. 3-Chloro-6-methoxypicolinaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 6-Chloropyridine-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • RSC Publishing. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. Available from: [Link]

  • Google Patents. 3-Methyl-aldehydes, processes for their preparation and their use as odorants. US Patent 4263459A.
  • Google Patents. The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones. CN Patent 103709175B.
  • PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

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  • Googleapis.com. W O 2023/215706 Al oEZLDHD. Available from: [Link]

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validation of 3-Chloro-6-methylpicolinaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 3-Chloro-6-methylpicolinaldehyde Synthesis Pathways: A Comparative Guide

Executive Summary

3-Chloro-6-methylpicolinaldehyde (also known as 3-chloro-6-methylpyridine-2-carboxaldehyde) is a highly specialized heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted therapeutics. The molecule presents a unique synthetic challenge: the presence of orthogonal reactive sites—an aldehyde, an aryl chloride, and an activated methyl group—requires highly regioselective methodologies to prevent the formation of complex isomeric mixtures.

This guide objectively compares two distinct synthetic pathways: the traditional Selenium Dioxide ( SeO2​ ) oxidation of 3-chloro-2,6-dimethylpyridine, and an optimized directed formylation utilizing Knochel's Turbo-Grignard reagent on 2-bromo-3-chloro-6-methylpyridine.

Mechanistic Overview & Pathway Causality

As synthetic chemists, we must look beyond the reagents and understand the fundamental causality driving the reaction mechanisms.

Pathway A: Traditional SeO2​ Oxidation Historically, the Riley oxidation using SeO2​ has been the standard method for converting activated methylpyridines to their corresponding picolinaldehydes[1]. Mechanistically, SeO2​ undergoes an ene reaction with the α -methyl group, followed by a [2,3]-sigmatropic rearrangement to yield the aldehyde[1].

  • The Causality of Failure: The pyridine nitrogen activates both the C2 and C6 methyl groups in 3-chloro-2,6-dimethylpyridine[2]. Because the electronic differentiation between the 2-methyl and 6-methyl groups is minimal, SeO2​ oxidation suffers from exceptionally poor regioselectivity. This pathway invariably yields a nearly 1:1 mixture of 3-chloro-6-methylpicolinaldehyde and 5-chloro-6-methylpicolinaldehyde, alongside over-oxidized dialdehyde byproducts[1].

Pathway B: Optimized Turbo-Grignard Formylation To bypass the regioselectivity bottleneck, Pathway B employs a halogen-metal exchange strategy starting from 2-bromo-3-chloro-6-methylpyridine, utilizing i -PrMgCl·LiCl (Turbo-Grignard)[3].

  • The Causality of Success: Standard Grignard reagents form unreactive polymeric aggregates in solution. The addition of stoichiometric LiCl breaks these aggregates, forming a highly reactive, monomeric magnesiate complex[4]. This kinetic enhancement allows for rapid, chemoselective halogen-magnesium exchange exclusively at the C-Br bond—due to its higher polarizability and weaker bond dissociation energy compared to the adjacent C-Cl bond[3]. Furthermore, the rapid rate of exchange at cryogenic temperatures (-40 °C) protects the electron-deficient pyridine ring from unwanted nucleophilic attack (Chichibabin-type side reactions)[3]. Subsequent electrophilic trapping with anhydrous N,N-dimethylformamide (DMF) yields the desired aldehyde with >98% regiopurity.

Quantitative Data & Performance Comparison

The following table summarizes the experimental validation data comparing both pathways on a 50 mmol scale.

Performance MetricPathway A: SeO2​ OxidationPathway B: Turbo-Grignard Formylation
Starting Material 3-Chloro-2,6-dimethylpyridine2-Bromo-3-chloro-6-methylpyridine
Overall Yield 35 - 42%84 - 88%
Regioselectivity ~1.2 : 1 (C2 vs C6 oxidation)>99 : 1 (Exclusive C2 formylation)
Purity (HPLC) <85% (Difficult isomer separation)>98% (Clean conversion)
E-Factor High (Toxic Se waste, extensive chromatography)Low (Aqueous salt waste, simple extraction)
Scalability Poor (Exothermic, toxic byproducts)Excellent (Standard cryogenic reactors)

Experimental Workflows & Self-Validating Protocols

A robust experimental protocol must be a self-validating system. The optimized Turbo-Grignard pathway incorporates In-Process Controls (IPCs) to ensure mechanistic fidelity before proceeding to subsequent steps.

Protocol A: Traditional SeO2​ Oxidation (For Comparison Only)
  • Dissolve 3-chloro-2,6-dimethylpyridine (50 mmol) in 1,4-dioxane (100 mL).

  • Add Selenium Dioxide ( SeO2​ , 60 mmol) in a single portion.

  • Reflux the mixture at 105 °C for 18 hours.

  • Filter the hot solution through a pad of Celite to remove precipitated black selenium metal.

  • Concentrate the filtrate and attempt purification via column chromatography (Hexanes/EtOAc). Note: Isomer separation is notoriously difficult, leading to significant yield loss.

Protocol B: Optimized Turbo-Grignard Formylation (Recommended)
  • Substrate Preparation: Dissolve 2-bromo-3-chloro-6-methylpyridine (50 mmol) in anhydrous THF (100 mL) under a strict Argon atmosphere.

  • Cryogenic Cooling: Cool the reactor to -40 °C using a dry ice/acetone bath.

  • Halogen-Metal Exchange: Add i -PrMgCl·LiCl (1.3 M in THF, 55 mmol, 1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below -35 °C. Stir for 1 hour at -40 °C.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench in 1 mL of saturated aqueous NH4​Cl , extract with EtOAc, and analyze via GC-MS. Validation criteria: Complete disappearance of the starting mass (m/z 205) and appearance of the des-bromo intermediate (m/z 127).

  • Electrophilic Trapping: Once validated, add anhydrous DMF (100 mmol, 2.0 eq) dropwise. Allow the reaction to gradually warm to 0 °C over 2 hours.

  • Quenching & Isolation: Quench the reaction by slowly adding saturated aqueous NH4​Cl (50 mL). Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford 3-chloro-6-methylpicolinaldehyde as a pale yellow solid.

Synthetic Visualizations

PathwayComparison SM1 3-Chloro-2,6-dimethylpyridine (Pathway A) Reagent1 SeO2 Oxidation 1,4-Dioxane, Reflux SM1->Reagent1 SM2 2-Bromo-3-chloro-6-methylpyridine (Pathway B) Reagent2 i-PrMgCl·LiCl then DMF THF, -40°C SM2->Reagent2 Prod1 Isomeric Mixture (3-Chloro + 5-Chloro) Reagent1->Prod1 Poor Selectivity Prod2 3-Chloro-6-methylpicolinaldehyde (>98% Regiopurity) Reagent2->Prod2 High Selectivity

Synthetic pathway comparison highlighting the regioselectivity of the Turbo-Grignard approach.

Workflow Step1 1. Substrate Prep Dissolve 2-bromo-3-chloro-6-methylpyridine in dry THF Step2 2. Cryogenic Cooling Cool reactor to -40°C under Argon atmosphere Step1->Step2 Step3 3. Halogen-Metal Exchange Dropwise addition of i-PrMgCl·LiCl (1.1 eq) Step2->Step3 Step4 4. In-Process Control Aliquot quench (H2O) to validate complete exchange Step3->Step4 Step5 5. Electrophilic Trapping Add anhydrous DMF, warm gradually to 0°C Step4->Step5 Step6 6. Quenching & Isolation Quench with NH4Cl (aq), extract with EtOAc Step5->Step6

Step-by-step experimental workflow for the Turbo-Grignard directed formylation of pyridine.

References

  • Source: OSTI.
  • Two stage process for preparing 2,6-pyridinedicarboxylic acid (US4419515A)
  • Split Personality of Lithium Chloride: Recent Salt Effects in Organometallic Recipes Source: ResearchGate URL
  • Isopropylmagnesium Chloride-Lithium Chloride | 807329-97-1 Source: Benchchem URL

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-Chloro-6-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Profile

Based on analogous compounds, 3-Chloro-6-methylpicolinaldehyde should be handled as a substance that is potentially:

  • Harmful if swallowed or in contact with skin. [1][2]

  • A cause of serious eye irritation. [1][3][4][5][6][7]

  • A cause of skin irritation. [3][4][5][6][7]

  • A potential cause of respiratory irritation. [1][5][6][7][8]

It is crucial to handle this compound with the necessary precautions to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 3-Chloro-6-methylpicolinaldehyde. The following table summarizes the recommended PPE.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when a splash hazard is present.[9]Protects against splashes and potential vapors that can cause serious eye irritation.[3][4][9]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is mandatory.[10][11]Prevents skin contact, which can lead to irritation.[3][4] Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[9]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[10][12]Minimizes the risk of inhaling vapors that may cause respiratory tract irritation.[1][8]
Footwear Closed-toe shoes are a minimum requirement in any laboratory setting.[9]Protects feet from spills.

Safe Handling and Operational Plan

A systematic approach to handling this compound will ensure a safe laboratory environment.

3.1. Engineering Controls

  • Ventilation: Always handle 3-Chloro-6-methylpicolinaldehyde in a certified chemical fume hood to minimize inhalation exposure.[12]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[13]

3.2. Procedural Guidance

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering it with absorbent, disposable bench paper.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the chemical fume hood.

  • In Case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][14]

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical advice.[1][4][14]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][12]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][13]

3.3. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, acids, and amines.[1][13]

Spill Management and Disposal Plan

Prompt and correct response to a spill is critical.

4.1. Spill Cleanup

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials such as sawdust.[15]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

4.2. Waste Disposal

  • Chemical Waste: All waste containing 3-Chloro-6-methylpicolinaldehyde must be collected in a designated, properly labeled hazardous waste container.[15]

  • Contaminated Materials: Used PPE and other contaminated materials should be disposed of as hazardous waste.[15]

  • Final Disposal: Arrange for disposal through a licensed chemical waste disposal service. Do not discharge into sewers or drains.[1][15][16]

Workflow and Safety Protocol Diagram

The following diagram illustrates the key steps for the safe handling and disposal of 3-Chloro-6-methylpicolinaldehyde.

Safe Handling and Disposal of 3-Chloro-6-methylpicolinaldehyde A 1. Hazard Assessment - Review available safety data - Assume irritant and harmful properties B 2. Don PPE - Goggles & Face Shield - Chemical-resistant Gloves - Lab Coat - Respirator (if needed) A->B Proceed with caution C 3. Handling in Fume Hood - Weighing and transfer - Perform experiment B->C D 4. Decontamination - Clean workspace - Decontaminate equipment C->D F 6. Proper Storage - Tightly sealed container - Cool, dry, ventilated area C->F For unused chemical H Spill Occurs C->H Potential Hazard E 5. Waste Segregation - Collect chemical waste - Dispose of contaminated PPE D->E G 7. Final Disposal - Contact licensed waste disposal service E->G I Spill Cleanup Protocol - Evacuate - Contain with inert material - Collect waste H->I Immediate Action I->E Post-cleanup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.